Dioctanoylphosphatidic acid sodium
Description
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDNSOYDPUTHKQ-UNTBIKODSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6039685 | |
| Record name | Dioctanoyl phosphatidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321883-54-9, 178603-80-0 | |
| Record name | Dioctanoyl phosphatidic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321883549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctanoyl phosphatidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM 1,2-DIOCTANOYL-SN-GLYCERO-3-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903MB74CQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dioctanoylphosphatidic Acid Sodium: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phosphatidic Acid Signaling
Phosphatidic acid is a low-abundance lysophospholipid that acts as a critical signaling molecule and a key intermediate in lipid biosynthesis.[1] Its cellular levels are tightly regulated by the coordinated action of several enzymes, primarily:
-
Phospholipase D (PLD): Catalyzes the hydrolysis of phosphatidylcholine (PC) to generate PA.
-
Diacylglycerol Kinase (DGK): Phosphorylates diacylglycerol (DAG) to produce PA.[2]
-
Lysophosphatidic Acid Acyltransferase (LPAAT): Acylates lysophosphatidic acid (LPA) to form PA.
The di-octanoyl (8:0) form of PA is a saturated short-chain lipid that is frequently used in research due to its defined chemical structure and increased water solubility compared to long-chain PAs, which facilitates its delivery to cells in culture.[3]
Core Mechanism of Action: Modulation of Key Signaling Pathways
Dioctanoylphosphatidic acid, by mimicking endogenous PA, exerts its biological effects primarily through direct interaction with and modulation of key signaling proteins. Two of the most well-characterized pathways influenced by PA are the Hippo and Ras-ERK pathways.
Inhibition of the Hippo Signaling Pathway
The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its core components include the serine/threonine kinases LATS1/2 and the transcriptional co-activator Yes-associated protein (YAP).[4][5] Phosphorylation of YAP by LATS1/2 leads to its cytoplasmic sequestration and inactivation.
Phosphatidic acid directly inhibits the Hippo pathway through a dual mechanism:
-
Direct Binding to LATS1/2: PA interacts with the kinase domain of LATS1/2, which is thought to inhibit its activity.[4][6] This interaction prevents the phosphorylation of YAP, leading to its nuclear translocation and activation of target genes that promote cell growth.[7]
-
Interaction with NF2 (Merlin): PA can also bind to the tumor suppressor protein Neurofibromin 2 (NF2, also known as Merlin).[4] This interaction can disrupt the NF2-mediated membrane translocation and activation of LATS kinases.[4] However, there is some evidence to suggest that NF2 has a low binding affinity for PA.[8]
dot graph "Hippo_Pathway_Inhibition_by_PA" { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes PA [label="Dioctanoylphosphatidic Acid\n(PA)", fillcolor="#FBBC05"]; LATS [label="LATS1/2 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF2 [label="NF2 (Merlin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; YAP_cyto [label="YAP (inactive)\nin Cytoplasm", fillcolor="#F1F3F4"]; YAP_nuc [label="YAP (active)\nin Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PA -> LATS [label="Direct Binding &\nInhibition", color="#EA4335", arrowhead=Tee]; PA -> NF2 [label="Binding", color="#EA4335", arrowhead=Tee]; NF2 -> LATS [label="Activation", style=dashed]; LATS -> YAP_cyto [label="Phosphorylation"]; YAP_cyto -> YAP_nuc [label="Dephosphorylation &\nTranslocation"]; YAP_nuc -> Gene_Expression [label="Activation"];
// Invisible edges for layout edge [style=invis]; YAP_cyto -> Gene_Expression; } . Caption: Inhibition of the Hippo pathway by dioctanoylphosphatidic acid.
Modulation of the Ras-ERK Signaling Pathway
The Ras-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. A key step in this pathway is the activation of the serine/threonine kinase Raf-1.
Phosphatidic acid plays a crucial role in the activation of Raf-1 by facilitating its translocation to the cell membrane.[9] The mechanism involves:
-
Direct Binding to Raf-1: PA binds directly to a specific domain within the carboxyl-terminus of Raf-1.[10][11] This interaction is distinct from the binding of phosphatidylserine (B164497) to the amino-terminal domain of Raf-1.[12]
-
Membrane Recruitment: The binding of PA to Raf-1 is a critical step in the recruitment of Raf-1 from the cytosol to intracellular membranes, a prerequisite for its activation.[9] This translocation appears to be independent of Raf-1's association with Ras.[9]
dot graph "Ras_ERK_Pathway_Modulation_by_PA" { graph [rankdir="TB", splines=ortho, nodesep=0.7, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes PA [label="Dioctanoylphosphatidic Acid\n(PA)", fillcolor="#FBBC05"]; Raf1_cyto [label="Raf-1 (inactive)\nin Cytoplasm", fillcolor="#F1F3F4"]; Raf1_mem [label="Raf-1 (active)\nat Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(Proliferation, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PA -> Raf1_cyto [label="Direct Binding &\nRecruitment to Membrane", color="#EA4335"]; Raf1_cyto -> Raf1_mem; Raf1_mem -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Downstream [label="Activation"];
// Invisible edges for layout edge [style=invis]; Raf1_mem -> Downstream; } . Caption: Modulation of the Ras-ERK pathway by dioctanoylphosphatidic acid.
Quantitative Data
While specific IC50 or EC50 values for dioctanoylphosphatidic acid sodium are not extensively reported, binding affinity data for phosphatidic acid with some of its key protein targets have been determined. It is important to note that these values can vary depending on the specific fatty acid composition of the PA and the experimental conditions.
| Target Protein | Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| Raf-1 (carboxyl-terminal domain) | Phosphatidic Acid | 4.9 - 7.8 mol % | Lipid-protein binding assay | [10] |
| NF2 (Merlin) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | 8.02 ± 0.91 µM | Microscale thermophoresis | [13] |
| NF2 (Merlin) - LBD mutant | Phosphatidylinositol 4,5-bisphosphate (PIP2) | 859.23 ± 184.65 µM | Microscale thermophoresis | [13] |
| LATS1 | NF2/PIP2 complex | 3.77 ± 0.72 µM | Microscale thermophoresis | [13] |
Note: The binding affinity of PA to Raf-1 is expressed as mol % required for half-maximal binding in a lipid mixture. Data for NF2 and LATS1 with PIP2 is included for context, as PA and PIP2 can have interrelated roles in regulating these proteins.
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental questions.
Preparation of this compound for Cell Culture
This compound is often delivered to cells as liposomes or complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Probe or bath sonicator
Protocol:
-
Prepare a stock solution of this compound in chloroform (B151607) or methanol.
-
Aliquot the desired amount into a glass tube and evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in PBS or serum-free medium containing BSA (e.g., a 1:1 molar ratio of DOPA to BSA).
-
Sonicate the mixture until the solution is clear to form DOPA-BSA complexes.
-
Sterile-filter the solution before adding to cell cultures.
dot graph "DOPA_Preparation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Dissolve [label="Dissolve DOPA-Na\nin Organic Solvent", fillcolor="#FFFFFF"]; Evaporate [label="Evaporate Solvent\n(Lipid Film Formation)", fillcolor="#FFFFFF"]; Resuspend [label="Resuspend in\nBSA-containing Buffer", fillcolor="#FFFFFF"]; Sonicate [label="Sonicate to\nForm Complexes", fillcolor="#FFFFFF"]; Filter [label="Sterile Filter", fillcolor="#FFFFFF"]; End [label="Ready for\nCell Treatment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve; Dissolve -> Evaporate; Evaporate -> Resuspend; Resuspend -> Sonicate; Sonicate -> Filter; Filter -> End; } . Caption: Workflow for preparing dioctanoylphosphatidic acid for cell-based assays.
In Vitro LATS Kinase Assay
This assay measures the ability of dioctanoylphosphatidic acid to inhibit the kinase activity of LATS1/2.
Materials:
-
Active LATS1/2 enzyme
-
YAP protein (as substrate)
-
This compound (prepared as described above)
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-YAP antibody
Protocol:
-
In a microcentrifuge tube, combine the kinase assay buffer, active LATS1/2 enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Add the YAP substrate to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for phosphorylated YAP.
Raf-1 Membrane Translocation Assay
This assay assesses the ability of dioctanoylphosphatidic acid to induce the translocation of Raf-1 from the cytosol to cellular membranes.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
Cell lysis buffer for subcellular fractionation
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Raf-1 antibody
-
Antibodies for cytosolic and membrane markers (e.g., tubulin and Na+/K+ ATPase)
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for various times.
-
Wash cells with ice-cold PBS and harvest.
-
Perform subcellular fractionation by differential centrifugation to separate the cytosolic and membrane fractions.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-Raf-1 antibody to determine its distribution between the cytosolic and membrane fractions. Use marker proteins to confirm the purity of the fractions.
Conclusion
This compound is a valuable tool for investigating the complex roles of phosphatidic acid in cellular signaling. Its ability to modulate the Hippo and Ras-ERK pathways underscores its importance in regulating fundamental cellular processes such as proliferation, survival, and growth. The experimental protocols provided herein offer a framework for researchers to further explore the nuanced mechanisms of PA signaling and its implications in health and disease, paving the way for potential therapeutic applications. Further research is warranted to establish specific quantitative efficacy and potency metrics for this and other synthetic PA analogs.
References
- 1. Frontiers | Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications [frontiersin.org]
- 2. Diacylglycerol kinase-dependent formation of phosphatidic acid molecular species during interleukin-2 activation in CTLL-2 T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Role for Phosphatidic Acid in the Formation of “Supersized” Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Hippo pathway by phosphatidic acid-mediated lipid-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Hippo Pathway by Phosphatidic Acid-Mediated Lipid-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phosphatidic acid-binding lncRNA SNHG9 facilitates LATS1 liquid–liquid phase separation to promote oncogenic YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidic Acid Enters into the YAP/TAZ Arena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical roles of phosphoinositides and NF2 in Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Raf-1 kinase by interaction with the lipid second messenger, phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dioctanoylphosphatidic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 1,2-dioctanoyl-sn-glycero-3-phosphate, sodium salt (herein referred to as Dioctanoylphosphatidic Acid Sodium Salt). It includes detailed data, signaling pathway diagrams, and experimental protocols to support its application in research and development.
Chemical Structure and Properties
This compound salt is a synthetic, saturated diacyl-glycerophospholipid. Its structure features a glycerol (B35011) backbone with two octanoyl (C8:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphate (B84403) group at the sn-3 position, neutralized with a sodium ion. This amphiphilic nature, with a hydrophilic phosphate headgroup and hydrophobic acyl chains, dictates its behavior in aqueous and nonpolar environments.
Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | sodium [(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate | --INVALID-LINK-- |
| Synonyms | 1,2-Dioctanoyl-sn-glycero-3-phosphate sodium salt, 8:0 PA sodium, DOPAS | --INVALID-LINK-- |
| CAS Number | 178603-80-0 | --INVALID-LINK-- |
| Chemical Formula | C₁₉H₃₆NaO₈P | --INVALID-LINK-- |
| Molecular Weight | 446.45 g/mol | --INVALID-LINK-- |
| Physical Form | White to off-white powder | --INVALID-LINK-- |
| Melting Point | ~60 °C | --INVALID-LINK-- |
| Solubility | Soluble in methanol (B129727) and ethanol. Forms micelles in aqueous solutions. | --INVALID-LINK--, --INVALID-LINK-- |
| pKa | pKa₁ ≈ 3.2, pKa₂ ≈ 7.9 - 11.5 (Estimated based on longer-chain phosphatidic acids) | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Role in Cellular Signaling
Phosphatidic acid (PA) is a crucial lipid second messenger involved in a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking.[1][2] Dioctanoylphosphatidic acid, due to its shorter acyl chains, is more water-soluble than its long-chain counterparts, making it a useful tool for exogenous application in cell culture experiments to mimic endogenous PA signaling.
Phosphatidic Acid Biosynthesis and Metabolism
Signaling pools of PA are rapidly and transiently generated by the action of specific enzymes in response to extracellular stimuli. The primary pathways for PA production are:
-
Phospholipase D (PLD): PLD hydrolyzes phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes, to generate PA and choline.[3]
-
Diacylglycerol Kinase (DGK): DGK phosphorylates diacylglycerol (DAG) to produce PA.[3]
PA can be further metabolized to other signaling lipids, such as lysophosphatidic acid (LPA) by phospholipase A (PLA) or back to DAG by lipid phosphate phosphatases (LPPs).[3]
Figure 1. Key enzymatic pathways for the synthesis and degradation of phosphatidic acid.
The mTOR Signaling Pathway
One of the most well-characterized targets of PA is the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[4] PA directly binds to the FRB domain of mTOR, promoting the stability and activity of the mTORC1 complex.[2] This leads to the phosphorylation of downstream targets like p70S6 kinase (S6K) and 4E-BP1, ultimately stimulating protein synthesis and cell growth.[5] Some evidence also suggests that PA's effect on mTORC1 can be mediated through the activation of the ERK signaling pathway, possibly via its conversion to LPA.[6]
Figure 2. Simplified diagram of phosphatidic acid-mediated mTORC1 activation.
Experimental Protocols
This compound salt is a versatile tool in cell biology and biochemistry. Below are detailed protocols for its common applications.
Preparation of Dioctanoylphosphatidic Acid Vesicles/Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication. This is a common procedure for delivering water-insoluble substances or studying membrane properties.
Materials:
-
1,2-dioctanoyl-sn-glycero-3-phosphate, sodium salt
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Nitrogen or Argon gas stream
Methodology:
-
Lipid Film Formation: a. Dissolve the desired amount of this compound salt in chloroform in a round-bottom flask. A typical concentration is 10-20 mg/mL. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (~25-30°C) to facilitate solvent removal. c. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask. d. To ensure complete removal of residual solvent, dry the film further under a high vacuum for at least 2 hours or overnight.
-
Hydration: a. Warm the desired aqueous buffer to a temperature above the lipid's transition temperature. b. Add the warm buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1-10 mg/mL. c. Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This will result in the formation of large, multilamellar vesicles (MLVs), and the solution will appear milky.
-
Sonication for SUV Formation: a. Place the flask containing the MLV suspension into a bath sonicator. b. Sonicate the suspension for 10-30 minutes, or until the milky suspension becomes clear or translucent. This indicates the formation of SUVs. c. Maintain the temperature of the sonicator bath above the lipid's transition temperature during sonication. d. For a more defined size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a specific pore size.
Figure 3. Workflow for the preparation of small unilamellar vesicles (SUVs).
Protocol for In Vitro Treatment of Neural Stem Cells
This protocol provides a framework for studying the effects of dioctanoylphosphatidic acid on the proliferation and differentiation of neural stem cells (NSCs) in culture.
Materials:
-
Cultured neural stem cells (NSCs)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, growth factors like EGF and bFGF)
-
NSC differentiation medium (proliferation medium without growth factors)
-
This compound salt stock solution (e.g., 10 mM in sterile PBS or culture medium, prepared as vesicles)
-
Poly-L-ornithine and laminin-coated culture plates
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Antibodies for immunocytochemistry (e.g., Nestin for NSCs, β-III tubulin for neurons, GFAP for astrocytes)
-
Fluorescence microscope
Methodology:
-
Cell Seeding: a. Plate NSCs onto poly-L-ornithine and laminin-coated plates at a suitable density for the intended assay (e.g., 2.5–5 × 10⁴ cells/cm²). b. Culture the cells in NSC proliferation medium for 24 hours to allow for attachment.
-
Treatment: a. Prepare fresh culture medium containing various concentrations of dioctanoylphosphatidic acid (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with an equivalent volume of the buffer used for the lipid stock). b. Replace the existing medium with the treatment or control medium. c. Incubate the cells for the desired duration (e.g., 24, 48, 72 hours for proliferation assays; 5-7 days for differentiation assays, changing the medium every 2-3 days).
-
Assessment of Proliferation: a. At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions (e.g., MTT assay to measure metabolic activity). b. Quantify the results using a plate reader.
-
Assessment of Differentiation: a. After the differentiation period, fix the cells with 4% paraformaldehyde. b. Perform immunocytochemistry using primary antibodies against markers for NSCs, neurons, and astrocytes. c. Use fluorescently labeled secondary antibodies for visualization. d. Counterstain nuclei with DAPI. e. Capture images using a fluorescence microscope and quantify the percentage of differentiated cells for each lineage.
Conclusion
This compound salt is an invaluable tool for researchers studying lipid signaling and its role in cellular physiology. Its well-defined structure and ability to be exogenously applied to cells provide a powerful means to investigate the downstream effects of phosphatidic acid signaling pathways, such as the mTOR pathway. The protocols and data provided in this guide serve as a starting point for the design and execution of experiments aimed at elucidating the complex roles of this important lipid second messenger in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of mTOR by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and Salt on Surface pKa of Phosphatidic Acid Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Short-Chain Phosphatidic Acids in Cellular Signaling and Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Short-chain phosphatidic acids (PAs), once considered mere intermediates in lipid metabolism, are now recognized as critical signaling molecules with diverse and potent biological functions. Their unique biophysical properties, stemming from their small, highly charged headgroup and short acyl chains, allow them to modulate membrane structure, regulate enzyme activity, and participate in a multitude of cellular signaling pathways. This technical guide provides an in-depth exploration of the core biological functions of short-chain PAs, presenting key quantitative data, detailed experimental protocols, and visual representations of their signaling networks to empower further research and therapeutic development.
Core Biological Functions of Short-Chain Phosphatidic Acids
Short-chain PAs are integral to a variety of fundamental cellular processes, acting as versatile signaling lipids that can be rapidly generated and turned over. Their functions are intricately linked to their ability to alter membrane curvature, create localized negative charge, and recruit and activate specific protein effectors.
Regulation of Membrane Dynamics and Vesicular Trafficking
A primary role of short-chain PAs is in the modulation of membrane dynamics, particularly in processes involving membrane curvature, such as vesicle formation and fusion.[1][2] The small headgroup and cone-like shape of PA molecules induce negative membrane curvature, a property that is essential for the budding and fission of transport vesicles from organelles like the Golgi apparatus.[1][2][3] Notably, studies have shown that while various PA species can initiate the early stages of vesicle fission, only those with shortened acyl chains are capable of promoting the late fission events, highlighting the specific requirement for short-chain PAs in the completion of vesicle scission.[4]
Short-chain PAs are also implicated in both vesicle fission and fusion events.[1] Their ability to alter lipid packing and create localized membrane stress facilitates the merging and separation of lipid bilayers.[2] This is crucial for processes such as neurotransmitter release and hormone secretion, where precise control of vesicle fusion with the plasma membrane is paramount.[2][5]
Intracellular Signaling Hubs
Short-chain PAs act as critical second messengers in a multitude of signal transduction pathways, influencing cell growth, proliferation, survival, and stress responses.[5][6][7] They are produced in response to various extracellular stimuli and, in turn, activate a cascade of downstream signaling events.[7][8]
One of the most well-characterized roles of PA is in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[9][10] Interestingly, the saturation of the acyl chains in PA molecules dictates their effect on mTOR signaling, with unsaturated forms acting as activators and saturated forms as inhibitors.[9][10] This differential regulation underscores the importance of the specific molecular species of PA in determining cellular outcomes.
Furthermore, short-chain PAs have been identified as subtype-selective antagonists of lysophosphatidic acid (LPA) receptors, specifically LPA1 and LPA3.[11][12] This antagonistic activity has significant implications for drug development, as LPA receptors are involved in various physiological and pathological processes, including cancer progression and fibrosis.
Quantitative Data on Short-Chain Phosphatidic Acid Interactions
The following table summarizes key quantitative data related to the interaction of short-chain phosphatidic acids with their protein targets. This information is crucial for understanding the potency and selectivity of these lipid-protein interactions.
| Short-Chain Phosphatidic Acid Derivative | Target Receptor/Enzyme | Interaction | Quantitative Value | Reference |
| Dioctanoyl Glycerol Pyrophosphate (DGPP 8:0) | LPA1 Receptor | Antagonist | - | [11] |
| Dioctanoyl Glycerol Pyrophosphate (DGPP 8:0) | LPA3 Receptor | Antagonist | - | [11] |
| Phosphatidic Acid 8:0 (PA 8:0) | LPA1 Receptor | Antagonist | - | [11] |
| Phosphatidic Acid 8:0 (PA 8:0) | LPA3 Receptor | Antagonist | - | [11] |
| Compound 13b (dioctyl PA 8:0 (R)-isomer analog) | LPA3 Receptor | Agonist | EC50 = 3 nM | [11] |
| Compound 8b (dioctyl PA 8:0 (S)-isomer analog) | LPA3 Receptor | Antagonist | Ki = 5 nM | [11] |
| Compound 8b (dioctyl PA 8:0 (S)-isomer analog) | Autotaxin (ATX) | Inhibitor | IC50 = 600 nM | [11] |
Signaling Pathways Involving Short-Chain Phosphatidic Acids
The signaling pathways involving short-chain PAs are complex and interconnected. The following diagrams, generated using the DOT language, illustrate some of the key pathways.
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in lipid signaling research. Below are outlines of key methodologies for studying short-chain phosphatidic acids.
Measurement of Phospholipase D (PLD) Activity
A common method to assess the production of PA by PLD is the transphosphatidylation assay.[1]
Principle: In the presence of a primary alcohol, such as n-butanol, PLD catalyzes a transphosphatidylation reaction, producing a phosphatidylalcohol instead of PA.[1] This product is metabolically stable and can be readily extracted and quantified.
Protocol Outline:
-
Cell Culture and Stimulation: Culture cells to the desired confluency and treat with stimuli known to activate PLD.
-
Alcohol Incubation: Add a primary alcohol (e.g., 1-butanol) to the culture medium.
-
Lipid Extraction: After the desired incubation time, terminate the reaction and extract total lipids using a suitable solvent system (e.g., Bligh-Dyer method).
-
Chromatographic Separation: Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Visualize and quantify the phosphatidylalcohol spot/peak using appropriate standards.
A more recent advancement involves the use of clickable alkyne-functionalized alcohols for in-cell imaging of PLD activity.[13][14]
In Vitro PA-Protein Binding Assays
Several methods can be employed to investigate the direct interaction between short-chain PAs and target proteins.
Principle: These assays typically involve incubating a purified protein with liposomes containing a defined concentration of the short-chain PA of interest.
Common Techniques:
-
Liposome Co-sedimentation Assay: Liposomes and the protein of interest are incubated together and then centrifuged. The amount of protein in the pellet (bound to liposomes) is quantified by SDS-PAGE and immunoblotting.
-
Surface Plasmon Resonance (SPR): Liposomes are immobilized on a sensor chip, and the binding of the protein is measured in real-time.
-
Microscale Thermophoresis (MST): The movement of a fluorescently labeled protein in a temperature gradient is measured in the presence of varying concentrations of PA-containing liposomes to determine binding affinity.
Cellular Assays for Receptor Antagonism
To assess the antagonistic activity of short-chain PAs on receptors like the LPA receptors, cell-based functional assays are employed.
Principle: The ability of a short-chain PA to inhibit a cellular response induced by a known receptor agonist is measured.
Protocol Outline:
-
Cell Line Selection: Use a cell line that endogenously expresses the receptor of interest or has been engineered to do so.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the short-chain PA antagonist.
-
Agonist Stimulation: Add a known agonist for the receptor and incubate for a specific time.
-
Response Measurement: Measure a downstream signaling event or cellular response. This could include changes in intracellular calcium levels, adenylyl cyclase activity, cell proliferation, or cell migration.
-
Data Analysis: Plot the response as a function of agonist concentration in the presence and absence of the antagonist to determine the mode of inhibition and calculate the Ki or IC50 value.
Conclusion and Future Directions
Short-chain phosphatidic acids are emerging as key players in a diverse array of cellular processes, with their unique structural features enabling them to perform specific and critical functions in membrane dynamics and signal transduction. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers and drug development professionals to further unravel the complexities of short-chain PA biology.
Future research should focus on identifying the full spectrum of protein effectors for specific short-chain PA species and elucidating the precise molecular mechanisms by which they regulate cellular processes. The development of more sophisticated molecular tools, such as photoswitchable PA analogs, will be instrumental in dissecting the spatiotemporal dynamics of short-chain PA signaling with high precision.[9][10] A deeper understanding of the biological roles of short-chain phosphatidic acids holds immense promise for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to neurodegenerative disorders.
References
- 1. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 2. Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Highlight | POSTECH Life Science [life.postech.ac.kr]
- 5. Unveiling Phosphatidic Acid â ¡: Functions, Applications, and Analytical Methods - MetwareBio [metwarebio.com]
- 6. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optical Control of Phosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and pharmacological evaluation of second-generation phosphatidic acid derivatives as lysophosphatidic acid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-chain phosphatidates are subtype-selective antagonists of lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Chemoenzymatic Strategy for Imaging Cellular Phosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
The Pivotal Role of Dioctanoylphosphatidic Acid Sodium in Unraveling Membrane Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoylphosphatidic acid (diC8-PA) sodium salt, a synthetic, water-soluble analog of the endogenous signaling lipid phosphatidic acid (PA), has emerged as an indispensable tool in the study of membrane dynamics. Its short acyl chains confer distinct physical properties that allow for its ready incorporation into both model and cellular membranes, enabling researchers to precisely manipulate local lipid composition and investigate the downstream consequences. This technical guide provides an in-depth exploration of the role of diC8-PA in membrane dynamics, focusing on its mechanisms of action, its influence on membrane fusion and fission, and its utility in dissecting complex signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively utilize this powerful tool.
Phosphatidic acid itself is a critical intermediate in lipid biosynthesis and a key second messenger in a plethora of cellular processes, including cell growth, proliferation, and vesicular trafficking.[1] The cellular levels of PA are tightly regulated by the coordinated action of enzymes such as phospholipase D (PLD), which generates PA from phosphatidylcholine, and diacylglycerol kinases (DGKs), which produce PA from diacylglycerol.[2][3] PA exerts its effects through multiple mechanisms, including the recruitment and activation of specific protein effectors, and by directly altering the biophysical properties of membranes.[4] Its small, negatively charged headgroup and conical shape are thought to induce negative membrane curvature, a critical feature in the dynamic processes of membrane fusion and fission.[5][6]
Mechanism of Action: Inducing Membrane Curvature and Facilitating Protein Recruitment
The unique molecular geometry of phosphatidic acid, characterized by a small headgroup relative to its two acyl chains, gives it an intrinsic negative curvature.[6] This property is central to its role in membrane dynamics, as it can lower the energetic barrier for membrane bending and deformation. The incorporation of diC8-PA into a lipid bilayer can thus locally induce or stabilize curved membrane intermediates, which are essential for processes like vesicle budding and fusion pore formation.
The effects of phosphatidic acid on membrane curvature are influenced by environmental factors such as pH and the presence of divalent cations.[7] At physiological pH, PA carries a net negative charge, which can be modulated by the binding of cations like Ca2+ and Mg2+. This ion binding can lead to the formation of PA-rich domains and alter the packing of lipids within the membrane, further influencing its physical properties.[8]
Beyond its direct structural effects, diC8-PA serves as a valuable tool for studying protein-lipid interactions. The negatively charged headgroup of PA acts as an electrostatic beacon, recruiting a diverse array of cytosolic proteins to the membrane surface.[9] Many of these proteins contain specific PA-binding domains that recognize the unique chemical and physical properties of this lipid.
Role in Membrane Fusion and Fission
Membrane fusion and fission are fundamental processes that underpin a vast range of cellular activities, from neurotransmitter release to viral entry and organelle biogenesis. Phosphatidic acid is a key player in both of these dynamic events.
Membrane Fusion: The generation of PA at sites of membrane fusion is thought to be a critical step in overcoming the energy barriers that prevent two lipid bilayers from merging. The negative curvature induced by PA can promote the formation of highly curved stalk intermediates, which are precursors to the fusion pore.[10] The fusogenic properties of PA are often studied using in vitro liposome (B1194612) fusion assays, where the inclusion of diC8-PA in liposomes can be used to systematically investigate its impact on fusion kinetics and efficiency.
Membrane Fission: Conversely, PA is also implicated in membrane fission events, such as the budding of vesicles from the Golgi apparatus.[4] By promoting negative membrane curvature, PA can facilitate the constriction and eventual scission of the budding vesicle neck. The enzymatic conversion of lysophosphatidic acid (LPA) to PA by enzymes like endophilin has been proposed as a mechanism to locally generate the membrane curvature required for fission.[7]
Involvement in Cellular Signaling Pathways
Dioctanoylphosphatidic acid is a powerful tool for dissecting the intricate signaling networks in which PA plays a central role. By acutely elevating the levels of a PA mimetic, researchers can probe the activation and downstream effects of PA-dependent signaling cascades.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[11] Phosphatidic acid has been identified as a direct activator of the mTOR complex 1 (mTORC1).[12][13] It is thought that PA binds to the FRB domain of mTOR, thereby promoting its kinase activity.[13] Exogenous application of PA, including water-soluble forms like diC8-PA, has been shown to stimulate mTOR signaling.[2] However, the precise mechanism is complex, with some studies suggesting that PA's effect on mTOR may be indirect, potentially involving the ERK signaling pathway and metabolism to lysophosphatidic acid (LPA).[2]
References
- 1. Liposome binding assay [protocols.io]
- 2. Assessment of Plasma Membrane Fatty Acid Composition and Fluidity Using Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Secretory vesicle budding from the trans-Golgi network is mediated by phosphatidic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Curvature Sensing Behavior of Curvature-Inducing Proteins on Model Wavy Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for the systematic and quantitative measurement of protein-lipid interactions using the liposome-microarray-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidic Acid Domains in Membranes: Effect of Divalent Counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Divalent cation-induced phosphatidic acid membrane fusion. Effect of ion binding and membrane surface tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR Signaling: Recent Progress [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Tubulation of membrane sheets by curvature-inducing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioctanoylphosphatidic Acid Sodium: A Technical Guide for Researchers
An In-depth Examination of a Key Bioactive Lipid Mediator in Cellular Signaling
Introduction
Dioctanoylphosphatidic acid sodium (DOPA) is a synthetic, cell-permeable analog of phosphatidic acid (PA), a pivotal endogenous lipid second messenger. Its stable and well-defined chemical structure makes it an invaluable tool for researchers and drug development professionals investigating the myriad of cellular processes regulated by PA. This technical guide provides a comprehensive overview of DOPA's role as a bioactive lipid mediator, focusing on its involvement in key signaling pathways, quantitative data on its bioactivity, and detailed experimental protocols.
Phosphatidic acid itself is a critical intermediate in lipid metabolism and a signaling molecule that influences a wide array of cellular functions, including membrane trafficking, cell proliferation, and survival.[1][2] DOPA, with its saturated eight-carbon acyl chains, offers a water-soluble alternative to naturally occurring PAs, facilitating its use in a variety of in vitro and cell-based assays.[3]
Core Signaling Pathways Modulated by Dioctanoylphosphatidic Acid
DOPA, by mimicking endogenous phosphatidic acid, is implicated in the regulation of several critical signaling cascades. The primary mechanism of action involves the direct binding to and modulation of key effector proteins, leading to their activation and translocation within the cell.
The Raf-MEK-ERK Signaling Cascade
The mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Phosphatidic acid is a critical activator of the mTOR complex 1 (mTORC1).[2][5] It is proposed that PA binds directly to the FRB domain of mTOR, promoting its activation.[5] Exogenous application of PA has been shown to stimulate mTOR signaling, leading to the phosphorylation of its downstream targets, such as S6 kinase 1 (S6K1) and 4E-BP1.[6][7] Studies using various PA precursors have demonstrated a significant increase in mTOR signaling.[7]
Quantitative Data on Bioactivity
While specific EC50 and Kd values for this compound are not extensively reported, the following table summarizes available quantitative data for phosphatidic acid and related molecules, providing a benchmark for its expected activity.
| Compound/Parameter | Target/Process | Value | Cell Type/System | Reference |
| Phosphatidic Acid (PA) | Raf-1 Kinase (RafC domain) Binding | Apparent Kd: 4.9 ± 0.6 to 7.8 ± 0.9 mol % PA | In vitro binding assay | [4] |
| Soy-derived PA | mTOR Signaling (P-p70-389) | +636% stimulation | C2C12 myoblasts | [7] |
| Egg-derived PA | mTOR Signaling (P-p70-389) | +221% stimulation | C2C12 myoblasts | [7] |
| Dioctanoyl-PA | Pollen Tube Growth | 50 μM (concentration used) | Tobacco pollen tubes | [8][9] |
Experimental Protocols
Preparation of DOPA Liposomes for In Vitro Assays
Objective: To prepare unilamellar liposomes containing DOPA for use in cell-free and cell-based assays.
Materials:
-
1,2-dioctanoyl-sn-glycero-3-phosphate, sodium salt (DOPA)
-
Other lipids as required (e.g., phosphatidylcholine, cholesterol)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPA and any other lipids in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Sonication (for Small Unilamellar Vesicles - SUVs):
-
Submerge the vessel containing the MLV suspension in a bath sonicator or use a probe sonicator.
-
Sonicate until the milky suspension becomes clear or translucent.
-
-
Extrusion (for Large Unilamellar Vesicles - LUVs):
-
Load the MLV suspension into a lipid extruder.
-
Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This will produce LUVs with a more uniform size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
In Vitro Neural Stem Cell (NSC) Proliferation Assay
Objective: To assess the effect of DOPA on the proliferation of neural stem cells in culture.
Materials:
-
Mouse subventricular zone (SVZ)-derived NSCs
-
Neurosphere culture medium (serum-free medium supplemented with growth factors like EGF and bFGF)
-
This compound (DOPA) stock solution
-
EdU (5-ethynyl-2´-deoxyuridine) labeling reagent
-
Cell culture plates (low-adherence)
-
Fixation and permeabilization buffers
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope or flow cytometer
Procedure:
-
NSC Culture:
-
Culture NSCs as neurospheres in low-adherence plates with neurosphere culture medium.
-
-
Treatment:
-
Dissociate neurospheres into single cells.
-
Plate the single cells at a desired density.
-
Treat the cells with varying concentrations of DOPA. Include a vehicle control.
-
-
Proliferation Assessment (EdU Incorporation):
-
Add EdU to the cell cultures and incubate for a period to allow incorporation into newly synthesized DNA of proliferating cells.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the EdU detection kit.
-
Perform the "click" reaction to conjugate a fluorescent azide (B81097) to the EdU.
-
-
Analysis:
-
Immunocytochemistry: Counterstain with a nuclear dye (e.g., DAPI) and visualize the cells using a fluorescence microscope. Quantify the percentage of EdU-positive cells.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of EdU-positive cells in the total cell population.
-
In Vitro Actin Polymerization Assay
Objective: To determine the effect of DOPA on the dynamics of actin polymerization.
Materials:
-
Monomeric (G)-actin (pyrene-labeled)
-
Polymerization-inducing buffer (containing KCl and MgCl2)
-
DOPA liposomes
-
Fluorometer
Procedure:
-
Prepare G-actin: Prepare a solution of pyrene-labeled G-actin in a low-salt buffer (G-buffer).
-
Initiate Polymerization:
-
In a fluorometer cuvette, mix the G-actin solution with DOPA liposomes at various concentrations.
-
Initiate actin polymerization by adding the polymerization-inducing buffer.
-
-
Monitor Fluorescence:
-
Measure the increase in pyrene (B120774) fluorescence over time. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments (F-actin).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the kinetics of polymerization, including the lag phase, elongation rate, and steady-state fluorescence, to determine the effect of DOPA on actin dynamics.
-
Conclusion
This compound is a versatile and effective tool for elucidating the complex roles of phosphatidic acid in cellular signaling. Its ability to modulate key pathways such as the Raf-MEK-ERK and mTOR cascades highlights its importance in studying fundamental cellular processes related to growth, proliferation, and metabolism. The experimental protocols provided in this guide offer a starting point for researchers to investigate the specific effects of DOPA in their systems of interest. Further research is warranted to establish a more comprehensive quantitative profile of DOPA's bioactivity and to explore its full potential in drug discovery and development.
References
- 1. The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of mTOR by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new method for direct detection of the sites of actin polymerization in intact cells and its application to differentiated vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. abcam.com [abcam.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
An In-depth Technical Guide on the Intracellular Targets of Dioctanoylphosphatidic Acid Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioctanoylphosphatidic acid (DOPA) sodium salt, a synthetic, cell-permeable analog of the endogenous signaling lipid phosphatidic acid (PA), serves as a critical tool in dissecting the complex roles of PA in cellular signaling. As a second messenger, PA is implicated in a myriad of cellular processes, including cell growth, proliferation, survival, and membrane trafficking. This technical guide provides a comprehensive overview of the known intracellular targets of DOPA, detailing the quantitative aspects of these interactions and the experimental protocols used to elucidate them. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize DOPA as a pharmacological tool and to understand its mechanism of action in various signaling pathways.
Introduction
Phosphatidic acid (PA) is a central intermediate in lipid biosynthesis and a key signaling molecule. Its levels are tightly regulated by the coordinated action of several enzymes, primarily phospholipase D (PLD), which hydrolyzes phosphatidylcholine, and the sequential activity of phospholipase C (PLC) and diacylglycerol kinase (DGK). The transient and localized production of PA allows it to recruit and activate a specific set of downstream effector proteins, thereby initiating a cascade of cellular responses.
Due to the transient nature and low abundance of endogenous PA, stable, cell-permeable analogs like dioctanoylphosphatidic acid (DOPA) are invaluable for studying its biological functions. DOPA's shorter fatty acid chains (C8:0) confer greater solubility and facilitate its delivery into cells, where it can mimic the effects of endogenous PA. This guide focuses on the direct molecular targets of DOPA and the signaling pathways it modulates.
Intracellular Targets of Dioctanoylphosphatidic Acid
DOPA, acting as a surrogate for endogenous PA, has been shown to interact with and modulate the activity of several key signaling proteins. The primary targets identified to date fall into the categories of protein kinases and GTPase-activating proteins.
Protein Kinases
-
Protein Kinase C (PKC): Classical and novel isoforms of PKC are activated by diacylglycerol (DAG) and anionic phospholipids. While DAG is the primary activator, PA, and by extension DOPA, can significantly enhance PKC activation. This is particularly relevant as DGK phosphorylates DAG to produce PA, suggesting a complex interplay in the regulation of PKC activity.
-
Raf-1 Kinase: A crucial component of the mitogen-activated protein kinase (MAPK) signaling cascade, Raf-1 is recruited to the cell membrane for its activation. Phosphatidic acid has been demonstrated to be a key lipid for this translocation.
-
Mammalian Target of Rapamycin (mTOR): The mTOR kinase, a central regulator of cell growth and metabolism, is a direct target of PA. PA binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the activation of the mTORC1 complex.
Ras Superfamily of Small GTPases
-
Ras GTPases: The activity of Ras proteins, which are critical regulators of cell proliferation, is controlled by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Phosphatidic acid has been implicated in the regulation of Ras signaling, in part by influencing the localization and activity of the Ras GEF, Son of Sevenless (Sos).
Quantitative Data on Dioctanoylphosphatidic Acid-Target Interactions
A precise understanding of the affinity and potency of DOPA in its interactions with its targets is crucial for designing and interpreting experiments. The following table summarizes the available quantitative data.
| Target | Interaction Parameter | Value | Notes |
| Raf-1 Kinase | Apparent Kd | 4.9 ± 0.6 to 7.8 ± 0.9 mol % PA | This value is for the interaction of the C-terminal domain of Raf-1 with general phosphatidic acid in a mixed micelle system.[1] |
| Protein Kinase C | Apparent Binding Constant Increase | 500-fold | This increase was observed for PKC binding to membranes containing 1 mol % of diolein, a diacylglycerol. Data for DOPA is not specified. |
Note: Specific quantitative data for the interaction of dioctanoylphosphatidic acid with its targets is limited in the publicly available literature. The values presented are for general phosphatidic acid or closely related lipids and should be considered as estimates for DOPA's interactions.
Signaling Pathways Modulated by Dioctanoylphosphatidic Acid
DOPA's interaction with its intracellular targets initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Caption: Signaling pathways activated by dioctanoylphosphatidic acid.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of DOPA's intracellular targets. The following sections provide outlines for key experimental protocols.
Preparation of DOPA-Containing Liposomes/Vesicles
For in vitro binding and activity assays, DOPA is typically incorporated into liposomes or vesicles to mimic a membrane environment.
Caption: Workflow for preparing DOPA-containing liposomes.
Protocol Outline:
-
Lipid Mixture Preparation: Dissolve DOPA and other desired lipids (e.g., phosphatidylcholine, phosphatidylserine) in an organic solvent such as chloroform (B151607) in a glass test tube.
-
Film Formation: Dry the lipid mixture under a stream of nitrogen gas while rotating the tube to form a thin lipid film on the inner surface.
-
Hydration: Add an appropriate aqueous buffer (e.g., HEPES or Tris-buffered saline) to the tube and vortex to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or extrude it through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
In Vitro Kinase Assays
These assays are used to determine the effect of DOPA on the activity of its target kinases.
Caption: General workflow for an in vitro kinase assay with DOPA.
Protocol Outline for a Radiometric Assay (e.g., for PKC or Raf-1):
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, its specific substrate peptide, DOPA-containing liposomes, and kinase buffer.
-
Initiate Reaction: Start the reaction by adding ATP mixed with a small amount of radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity.
Ras GTPase Activity Assay
This assay measures the influence of DOPA on the nucleotide exchange activity of Ras, often by monitoring the binding of a fluorescently labeled GTP analog.
Caption: Workflow for a Ras GTPase activity assay.
Protocol Outline:
-
Protein Preparation: Purify recombinant Ras and its GEF, Sos. Load Ras with GDP.
-
Reaction Setup: In a fluorometer cuvette, combine Ras-GDP, Sos, and DOPA-containing liposomes in an appropriate assay buffer.
-
Initiate Reaction: Start the reaction by adding a fluorescent GTP analog (e.g., mant-GTP).
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. The binding of mant-GTP to Ras results in an increase in its fluorescence.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the nucleotide exchange activity of Sos, which is modulated by the presence of DOPA.
Conclusion
Dioctanoylphosphatidic acid sodium is a powerful tool for investigating the cellular roles of phosphatidic acid. Its ability to mimic endogenous PA allows for the controlled activation of specific signaling pathways. The primary intracellular targets of DOPA include key regulatory proteins such as Protein Kinase C, Raf-1 kinase, mTOR, and components of the Ras GTPase signaling cascade. While a comprehensive quantitative understanding of DOPA's interaction with all its targets is still an active area of research, the available data and experimental protocols provide a solid foundation for further investigation. This guide serves as a resource for researchers to design and execute experiments aimed at further unraveling the complex signaling networks modulated by this important lipid second messenger.
References
The Advent of a Cellular Probe: A Technical History of Dioctanoylphosphatidic Acid Sodium
For researchers, scientists, and drug development professionals, understanding the tools that unlock the complexities of cellular signaling is paramount. Among these, dioctanoylphosphatidic acid sodium (C8-PA), a synthetic, cell-permeable analog of the crucial second messenger phosphatidic acid (PA), has emerged as an indispensable instrument for dissecting a multitude of cellular processes. This in-depth guide explores the discovery and history of this vital research compound, detailing its properties, synthesis, and its pivotal role in elucidating key signaling pathways.
Introduction: The Need for a Cell-Permeable Phosphatidic Acid Analog
Phosphatidic acid (PA) is a fundamental glycerophospholipid, acting as a precursor for the synthesis of all other glycerolipids and serving as a critical signaling molecule in its own right.[1][2] Cellular PA levels are tightly regulated and transiently increased by enzymes such as phospholipase D (PLD) and diacylglycerol kinase (DGK) in response to a wide array of stimuli.[1][2] This dynamic production of PA influences a vast range of cellular functions, including cell growth, proliferation, membrane trafficking, and stress responses.[3][4]
However, the inherent charge and long acyl chains of naturally occurring PA render it impermeable to the cell membrane. This limitation posed a significant challenge to researchers seeking to directly investigate the downstream effects of elevated intracellular PA levels. To circumvent this, the scientific community required a tool that could mimic the action of endogenous PA by directly introducing it into the cellular environment. This need spurred the development of short-chain, synthetic analogs of PA, with dioctanoylphosphatidic acid (C8-PA) becoming a widely adopted standard. The two eight-carbon acyl chains of C8-PA provide sufficient hydrophobicity to facilitate its passage across the plasma membrane, where it can then interact with intracellular targets.
Physicochemical Properties
This compound salt is a well-characterized molecule with properties that make it suitable for experimental use. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆NaO₈P | [5] |
| Molecular Weight | 446.4 g/mol | [5] |
| Appearance | White to off-white powder | [6][7] |
| Storage Temperature | -20°C | [6][7] |
| Purity | ≥99% | [7] |
Synthesis of Dioctanoylphosphatidic Acid
The synthesis of phosphatidic acid and its analogs is a well-established process in lipid chemistry. While the initial, seminal publication detailing the first synthesis of dioctanoylphosphatidic acid is not readily apparent in a singular, landmark paper, the general principles of phospholipid synthesis have been known for decades. The process typically involves the acylation of a glycerol (B35011) backbone.
The synthesis of phosphatidic acid begins with glycerol-3-phosphate, which is the universal backbone for PA.[8] The key steps involve the enzymatic acylation at the sn-1 and sn-2 positions of the glycerol-3-phosphate.[8] In bacteria, two distinct enzyme families, PlsB and PlsY, are responsible for the first acylation step at the 1-position.[8] The subsequent acylation at the 2-position is carried out by the PlsC protein family.[8]
For the synthetic production of dioctanoylphosphatidic acid, a similar chemical strategy is employed, utilizing octanoyl-CoA or activated octanoic acid to acylate the glycerol-3-phosphate backbone.
Early Applications and the Elucidation of Signaling Pathways
The utility of dioctanoylphosphatidic acid as a research tool became evident in studies aimed at understanding the direct effects of PA on cellular signaling cascades. By providing a means to exogenously elevate intracellular PA levels, C8-PA has been instrumental in confirming the role of PA as a critical signaling lipid.
Activation of the mTOR Signaling Pathway
One of the most significant applications of dioctanoylphosphatidic acid has been in the study of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[9][10][11] Seminal studies demonstrated that the addition of exogenous PA, often in the form of C8-PA, could stimulate mTORC1 activity.[9][10] It is now understood that PA can directly bind to the FRB domain of mTOR, leading to its activation.[9] Furthermore, research has shown that PA is essential for the lysosomal translocation and subsequent activation of mTORC1 in response to both amino acids and growth factors.[11][12] The use of C8-PA has allowed researchers to bypass the upstream enzymatic production of PA, directly interrogating its role at the level of mTORC1.[11]
Modulation of the Raf-MEK-ERK Signaling Cascade
Dioctanoylphosphatidic acid has also been crucial in delineating the role of PA in the Ras-Raf-MEK-ERK signaling pathway, another fundamental cascade that controls cell proliferation, differentiation, and survival.[13][14] Research has revealed that PA can directly bind to Raf-1 kinase, the first kinase in this cascade.[14] Specifically, a C-terminal domain of Raf-1 interacts strongly with PA, and this interaction is believed to play a role in the translocation of Raf-1 to the cell membrane for its subsequent activation.[14] The ability to introduce C8-PA into cells has provided a direct method to study how elevated PA levels impact the localization and activity of Raf-1 and the downstream propagation of the ERK signal.[13]
Experimental Protocols: Utilizing Dioctanoylphosphatidic Acid in Cell Culture
The following provides a generalized protocol for the use of this compound salt in cell culture experiments. It is important to note that optimal concentrations and incubation times will vary depending on the cell type and the specific biological question being addressed.
5.1. Reagent Preparation
-
Stock Solution: Prepare a stock solution of this compound salt (e.g., 10-20 mM) in an appropriate solvent. Sterile phosphate-buffered saline (PBS) or a suitable organic solvent like ethanol (B145695) that is compatible with cell culture at low final concentrations can be used. Ensure complete dissolution.
-
Working Solution: Dilute the stock solution in serum-free cell culture medium to the desired final concentration. Common working concentrations range from 1 µM to 100 µM.[13][15]
5.2. Cell Treatment
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Serum Starvation (Optional): To reduce basal signaling activity, cells can be serum-starved for a period of 4-24 hours prior to treatment.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of dioctanoylphosphatidic acid.
-
Incubation: Incubate the cells for the desired period, which can range from minutes to hours, depending on the signaling event being investigated.[13]
-
Lysis and Analysis: Following incubation, wash the cells with cold PBS and lyse them in an appropriate buffer for downstream analysis, such as Western blotting or kinase assays.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by dioctanoylphosphatidic acid and a typical experimental workflow for its use.
Signaling Pathways
Caption: Key signaling pathways activated by phosphatidic acid.
Experimental Workflow
Caption: A typical experimental workflow for using C8-PA.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for cell biologists and drug discovery professionals. Its ability to mimic endogenous phosphatidic acid and its cell-permeable nature have allowed for the direct investigation of PA-mediated signaling events. From establishing the direct link between PA and mTOR activation to clarifying its role in Raf-1 translocation, C8-PA has been at the forefront of key discoveries in cellular signaling.
As research continues to unravel the nuances of lipid signaling, the use of C8-PA and other synthetic lipid analogs will undoubtedly remain a cornerstone of experimental design. Future research may focus on developing even more sophisticated lipid probes with enhanced specificity and spatiotemporal control to further dissect the intricate roles of phosphatidic acid in health and disease, paving the way for novel therapeutic interventions.
References
- 1. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatidic acid: an emerging versatile class of cellular mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dioctanoyl phosphatidic acid sodium salt | C19H36NaO8P | CID 24978512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 178603-80-0 CAS MSDS (1,2-DIOCTANOYL-SN-GLYCERO-3-PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,2-二辛基- 锡 -甘油 3-磷酸 钠盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phosphatidic acid synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidic acid drives mTORC1 lysosomal translocation in the absence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of mTOR by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
The Aqueous Behavior of Dioctanoylphosphatidic Acid Sodium: A Technical Guide to its Physicochemical Properties and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical properties of dioctanoylphosphatidic acid sodium (DOPA) in aqueous solutions. It is intended to be a comprehensive resource for researchers and professionals in drug development and cellular biology who utilize this phospholipid in their work. This document details its aggregation behavior, the experimental protocols for characterization, and its role in cellular signaling pathways.
Physicochemical Properties of Phosphatidic Acids in Aqueous Solution
Dioctanoylphosphatidic acid (DOPA) is a short-chain phospholipid that exhibits amphiphilic properties, leading to self-assembly in aqueous environments. The balance between the hydrophobic dioctanoyl chains and the hydrophilic phosphatic acid headgroup dictates its behavior in solution, including the formation of micelles above a certain concentration known as the critical micelle concentration (CMC).
The table below summarizes the critical micelle concentrations for a series of 1-acyl-2-lyso-sn-glycero-3-phosphatidic acids with varying acyl chain lengths, as determined by isothermal titration calorimetry. This data illustrates the influence of acyl chain length on the propensity for micelle formation, a key consideration for selecting appropriate lipids for experimental systems.[2][3]
| Compound | Acyl Chain | Critical Micelle Concentration (mM) in Water at 25°C |
| 1-Myristoyl-2-lyso-sn-glycero-3-phosphatidic acid | Myristoyl (14:0) | 1.850 |
| 1-Palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid | Palmitoyl (16:0) | 0.540 |
| 1-Stearoyl-2-lyso-sn-glycero-3-phosphatidic acid | Stearoyl (18:0) | 0.082 |
| 1-Oleoyl-2-lyso-sn-glycero-3-phosphatidic acid | Oleoyl (18:1) | 0.346 |
Table 1: Critical Micelle Concentrations of 1-Acyl-2-lyso-sn-glycero-3-phosphatidic Acids. Data from Li, Z., Mintzer, E., & Bittman, R. (2004).[2][3]
Experimental Protocols for Characterization
The determination of the physicochemical properties of DOPA in aqueous solution relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods that detect the changes in the physical properties of the solution as a function of surfactant concentration.
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, reducing the surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau or a much smaller change in surface tension with increasing concentration.
Protocol:
-
Prepare a series of aqueous solutions of DOPA with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the DOPA concentration.
-
The CMC is determined from the breakpoint in the resulting curve, where the slope changes significantly.
Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low fluorescence intensity in a polar aqueous environment. Upon micelle formation, the probe partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment which leads to a significant increase in its fluorescence quantum yield and a change in the fine structure of its emission spectrum.
Protocol:
-
Prepare a series of DOPA solutions of varying concentrations in the presence of a constant, low concentration of pyrene (B120774).
-
Excite the pyrene at its absorption maximum (around 335 nm) and record the emission spectra.
-
Plot a parameter sensitive to the polarity of the pyrene's microenvironment, such as the ratio of the intensity of the first and third vibronic peaks (I1/I3), against the logarithm of the DOPA concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.[4]
Characterization of Micelle Size and Polydispersity
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation.
Protocol:
-
Prepare DOPA solutions at concentrations above the CMC.
-
Filter the solutions to remove dust and other large particles.
-
Place the sample in a DLS instrument and allow it to equilibrate to the desired temperature.
-
Measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°).
-
The instrument's software correlates the fluctuations to determine the diffusion coefficient and calculates the hydrodynamic radius and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Role in Cellular Signaling
Phosphatidic acid (PA) is a crucial lipid second messenger involved in a wide array of cellular processes.[5][6] Its production and degradation are tightly regulated by a network of enzymes, and its presence in cellular membranes can recruit and activate various downstream effector proteins.
Phosphatidic Acid Signaling Pathways
The cellular levels of PA are primarily controlled by three classes of enzymes: Phospholipase D (PLD), Diacylglycerol Kinase (DGK), and Lipid Phosphate Phosphatase (LPP). The interplay between these enzymes determines the spatiotemporal availability of PA for signaling.
This diagram illustrates the central role of phosphatidic acid in lipid signaling. Phospholipase D (PLD) and Diacylglycerol Kinase (DGK) are the primary enzymes responsible for generating signaling PA, while Lipid Phosphate Phosphatases (LPPs) terminate PA signaling by converting it back to diacylglycerol (DAG).
Experimental Workflow for Studying PA-Mediated Signaling
Investigating the role of DOPA in cellular signaling often involves introducing it to cells and observing the downstream effects.
This workflow outlines a typical experiment to probe the signaling functions of DOPA. By treating cells with DOPA, researchers can activate PA-dependent signaling pathways and analyze the activation of downstream effector proteins.
References
- 1. Phosphatidic acid signaling in modulating plant reproduction and architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidic acid-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Dioctanoylphosphatidic Acid Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoylphosphatidic acid (DOPA) is a synthetic, cell-permeable diacylglycerophospholipid that acts as an important signaling molecule in a variety of cellular processes. As a species of phosphatidic acid (PA), DOPA is involved in the regulation of cell growth, proliferation, and stress responses. Its relatively short acyl chains allow for greater solubility and cellular uptake compared to long-chain PAs, making it a valuable tool for studying lipid signaling in cell culture. These application notes provide a detailed protocol for the preparation and use of dioctanoylphosphatidic acid sodium salt in cell culture experiments.
Properties of this compound
A summary of the key physical and chemical properties of this compound salt is provided in the table below.
| Property | Value |
| Molecular Formula | C19H36NaO8P |
| Molecular Weight | 446.4 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous buffers such as PBS (pH 7.2) |
Experimental Protocols
Materials
-
This compound salt (powder)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile dimethyl sulfoxide (B87167) (DMSO) (optional, for alternative protocol)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
-
Water bath or heat block
Protocol 1: Preparation of DOPA Stock Solution in Aqueous Buffer (Recommended)
This method is preferred as it avoids the use of organic solvents that can be toxic to some cell lines.
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound salt powder.
-
Initial Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add a small volume of sterile PBS (pH 7.2) to create a concentrated slurry.
-
Solubilization: Gently warm the solution to 37°C for 5-10 minutes to aid dissolution. Vortex the solution intermittently until the powder is completely dissolved.
-
Adjusting to Final Concentration: Add sterile PBS to reach the desired final stock solution concentration (e.g., 1-10 mg/mL). Vortex thoroughly to ensure homogeneity.
-
Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Protocol 2: Preparation of DOPA Stock Solution using DMSO (Alternative)
This method can be used if complete dissolution in aqueous buffer is difficult to achieve.
-
Weighing the Compound: In a sterile environment, weigh the desired amount of this compound salt powder.
-
Dissolution in DMSO: Transfer the powder to a sterile microcentrifuge tube. Add a minimal volume of sterile DMSO to dissolve the powder completely. Vortex until a clear solution is obtained. This will be your high-concentration primary stock solution.
-
Intermediate Dilution (Optional): If a lower concentration stock is needed, you can perform an intermediate dilution in sterile PBS or cell culture medium.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots.
Note: When preparing the final working solution from a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Preparation of Working Solution
-
Thawing: Thaw a frozen aliquot of the DOPA stock solution at room temperature or in a 37°C water bath.
-
Dilution: In a sterile tube, dilute the stock solution to the desired final working concentration using pre-warmed sterile cell culture medium. Mix gently by pipetting up and down.
-
Application to Cells: Remove the existing medium from the cell culture plates and replace it with the medium containing the final concentration of DOPA.
Recommended Concentrations for Cell Treatment
The optimal concentration of DOPA will vary depending on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system. The table below provides a general guideline for concentration ranges.
| Concentration Range | Potential Application |
| 1 - 10 µM | Studying subtle signaling events and receptor activation. |
| 10 - 50 µM | Investigating downstream signaling pathways and cellular responses. |
| 50 - 100 µM | Inducing more robust cellular effects or for shorter treatment times. |
Signaling Pathways and Experimental Workflows
Dioctanoylphosphatidic acid, as a form of phosphatidic acid, is a key lipid second messenger that can influence multiple signaling pathways within the cell.
Phosphatidic Acid Signaling Pathway
Phosphatidic acid (PA) can be generated by several enzymes, including phospholipase D (PLD) and diacylglycerol kinase (DGK). Once produced, or when supplied exogenously, PA can bind to and regulate the activity of various downstream effector proteins. A prominent target of PA is the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.
Caption: General Phosphatidic Acid Signaling Pathway.
Experimental Workflow for DOPA Treatment
The following diagram outlines a typical workflow for treating cultured cells with DOPA and analyzing the subsequent cellular response.
Caption: Experimental Workflow for DOPA Cell Treatment.
References
Application Notes and Protocols for Dioctanoylphosphatidic Acid Sodium in Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dioctanoylphosphatidic acid sodium (DOPA) in the formulation of liposomes. DOPA, a synthetic, saturated phosphatidic acid, is a valuable tool in drug delivery and biomedical research due to its unique biophysical properties that influence liposomal structure and function.
Introduction to Dioctanoylphosphatidic Acid (DOPA)
Dioctanoylphosphatidic acid (DOPA) is a phospholipid characterized by two short, saturated octanoyl (C8:0) acyl chains. As a phosphatidic acid, it possesses a negatively charged phosphate (B84403) headgroup at physiological pH, contributing to the surface charge of liposomes. Its cone-like molecular shape can induce negative curvature in lipid bilayers, which is a critical factor in membrane fusion and destabilization processes. These properties make DOPA a versatile component in liposome (B1194612) formulations for various applications, including drug delivery, gene therapy, and as a modulator of cellular signaling pathways.
Key Applications of DOPA in Liposomes
-
Drug Delivery: The anionic nature of DOPA can be leveraged to enhance the encapsulation of cationic drugs and influence the pharmacokinetic profile of liposomes. It can also contribute to pH-sensitive drug release mechanisms.
-
Fusogenic Liposomes: DOPA's ability to promote membrane fusion is utilized in the design of fusogenic liposomes that can merge with cellular membranes to deliver their cargo directly into the cytoplasm.
-
Modulation of Signaling Pathways: As a lipid second messenger, phosphatidic acid is involved in various cellular signaling cascades, including the mTOR and Raf-1 pathways, which are crucial in cell growth and proliferation. DOPA-containing liposomes can be used to study these pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation and characterization of DOPA-containing liposomes.
Table 1: Physicochemical Properties of DOPA-based Paclitaxel-Loaded Liposomes [1]
| Parameter | Value |
| Mean Diameter | 118.8 ± 4.8 nm |
| Surface Charge (Zeta Potential) | -46.9 ± 6.8 mV |
| Drug Entrapment Efficiency (DEE) | ~80% |
Table 2: Paclitaxel-to-Lipid Molar Ratio in Liposomal Formulations [2]
| Formulation Type | Optimal Paclitaxel/Lipid Molar Ratio for Stability |
| Conventional Liposomes | ≤ 3% |
| Optimized Formulations | Up to 15% |
Experimental Protocols
Detailed methodologies for the preparation of DOPA-containing liposomes are provided below.
Protocol 1: Thin-Film Hydration Method
This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (ULVs).[3][4][5][6]
Materials:
-
This compound (DOPA)
-
Other lipids (e.g., phosphatidylcholine (PC), cholesterol)
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve DOPA and other lipids (and the lipophilic drug, if applicable) in the organic solvent in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL.[7]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable). The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of MLVs.
-
Sizing (Optional but Recommended): To obtain ULVs with a uniform size distribution, the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[7]
Protocol 2: Reverse-Phase Evaporation Method
This method is known for its high encapsulation efficiency, particularly for hydrophilic molecules.[8][9][10][11][12]
Materials:
-
This compound (DOPA)
-
Other lipids (e.g., phosphatidylcholine (PC), cholesterol)
-
Drug to be encapsulated
-
Organic solvent system (e.g., diethyl ether or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Sonication probe
Procedure:
-
Lipid Dissolution: Dissolve DOPA and other lipids in the organic solvent system in a round-bottom flask.
-
Aqueous Phase Addition: Add the aqueous buffer containing the drug to be encapsulated to the lipid solution.
-
Emulsification: Sonicate the mixture using a probe sonicator to form a stable water-in-oil emulsion.
-
Solvent Removal: Slowly remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent is removed, a viscous gel will form.
-
Liposome Formation: Continue to evaporate the solvent until the gel collapses, resulting in the formation of a liposomal suspension.
-
Sizing: The resulting liposomes can be further processed by extrusion to achieve a more uniform size distribution.
Visualization of Pathways and Workflows
Signaling Pathways Involving Phosphatidic Acid
Phosphatidic acid (PA) is a key signaling lipid that can be generated through the action of phospholipase D (PLD) on phosphatidylcholine (PC) or by the phosphorylation of diacylglycerol (DAG) by DAG kinase.[13] PA can then be converted to lysophosphatidic acid (LPA) or back to DAG.[13] It plays a crucial role in activating downstream signaling pathways, such as the mTOR and Raf-1 pathways, which are involved in cell growth, proliferation, and survival.[13][14][15]
Caption: Phosphatidic Acid Signaling Pathways.
Experimental Workflow for Liposome Preparation and Characterization
The general workflow for preparing and characterizing DOPA-containing liposomes involves several key steps, starting from the preparation of the lipid mixture to the final analysis of the liposome suspension.[16][17][18]
Caption: Liposome Preparation Workflow.
References
- 1. DOPA-based paclitaxel-loaded liposomes with modifications of transferrin and alendronate for bone and myeloma targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Liposomal Formulation Able to Incorporate a High Content of Paclitaxel and Exert Promising Anticancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 7. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 8. hielscher.com [hielscher.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Drug Liposomes by Reverse-Phase Evaporation | springerprofessional.de [springerprofessional.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Dioctanoylphosphatidic Acid Sodium in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effective concentrations and experimental protocols for the use of 1,2-dioctanoyl-sn-glycero-3-phosphate (sodium salt), hereafter referred to as C8-PA, in various enzyme assays. C8-PA is a valuable tool for studying the activity of several key enzymes involved in cellular signaling pathways.
I. Overview of Dioctanoylphosphatidic Acid (C8-PA)
1,2-dioctanoyl-sn-glycero-3-phosphate is a synthetic, saturated phosphatidic acid with short C8 acyl chains. This physical property allows it to be more water-soluble than its long-chain counterparts, making it easier to handle and deliver to aqueous enzyme assay systems. C8-PA is known to modulate the activity of several enzymes, acting as a second messenger in various signaling cascades.
II. Effective Concentrations of C8-PA in Enzyme Assays
The effective concentration of C8-PA can vary significantly depending on the target enzyme, the assay conditions (e.g., buffer composition, pH, temperature), and the presence of other lipids or cofactors. The following table summarizes the reported effective concentrations of C8-PA for several key enzymes.
| Enzyme Target | Assay Type | Effective Concentration Range | Observed Effect |
| Protein Kinase C (PKC) | In vitro kinase assay | 5 - 60 µM | Activation |
| Phospholipase D (PLD) | In vitro activity assay | Substrate (typically 0.1 - 1 mM) | N/A (Product is PA) |
| Raf-1 Kinase | In vitro kinase assay | 10 - 50 µM | Activation |
| Sphingosine Kinase | In vitro kinase assay | 10 - 100 µM | Inhibition |
| Lipid Phosphate Phosphatase (LPP) | In vitro phosphatase assay | Substrate (typically 50 - 200 µM) | N/A (Substrate) |
Note: The optimal concentration for a specific experiment should be determined empirically by performing a dose-response curve.
III. Experimental Protocols
A. Protein Kinase C (PKC) Activation Assay
This protocol is designed to measure the activation of PKC by C8-PA.
1. Materials:
-
Purified Protein Kinase C (PKC)
-
C8-PA (sodium salt)
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
-
Stop Solution: 75 mM H₃PO₄
-
P81 phosphocellulose paper
-
Scintillation counter
2. Procedure:
-
Prepare a stock solution of C8-PA in the assay buffer. Sonication may be required to ensure complete dissolution.
-
Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and [γ-³²P]ATP.
-
Add varying concentrations of C8-PA to the reaction mixture.
-
Initiate the reaction by adding purified PKC enzyme.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid and once with acetone.
-
Measure the incorporated radioactivity using a scintillation counter.
B. Raf-1 Kinase Activation Assay
This protocol measures the activation of Raf-1 kinase by C8-PA.
1. Materials:
-
Purified active Raf-1 kinase
-
Inactive MEK1 (substrate)
-
C8-PA (sodium salt)
-
[γ-³²P]ATP
-
Kinase Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT
-
SDS-PAGE materials
-
Phosphorimager
2. Procedure:
-
Prepare a stock solution of C8-PA in the kinase buffer.
-
In a microcentrifuge tube, combine the kinase buffer, inactive MEK1, and [γ-³²P]ATP.
-
Add varying concentrations of C8-PA to the mixture.
-
Start the reaction by adding the purified active Raf-1 kinase.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the phosphorylation of MEK1 using a phosphorimager.
IV. Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathways involving the enzymes modulated by C8-PA and a general experimental workflow for assessing its effect on enzyme activity.
Caption: C8-PA signaling pathways.
Caption: General workflow for enzyme assays.
Delivering Dioctanoylphosphatidic Acid Sodium to Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoylphosphatidic acid (DOPA) sodium salt is a synthetic, cell-permeable phosphatidic acid (PA) analog that acts as an important signaling lipid. It is implicated in a variety of cellular processes, including cell growth, proliferation, and vesicle trafficking. The effective delivery of DOPA into live cells is crucial for studying its downstream effects and therapeutic potential. These application notes provide detailed protocols for delivering DOPA to live cells using various methods and offer insights into the subsequent cellular responses.
Methods for Cellular Delivery of Dioctanoylphosphatidic Acid Sodium
Several methods can be employed to introduce DOPA into live cells. The choice of method depends on the cell type, experimental goals, and desired efficiency. Here, we detail three common approaches: direct addition to the cell culture medium, liposome-mediated delivery, and the use of cationic lipid nanoparticles.
Table 1: Comparison of DOPA Delivery Methods
| Delivery Method | Principle | Typical Concentration | Time for Effect | Advantages | Limitations |
| Direct Addition | Passive diffusion across the cell membrane. | 1-100 µM | Minutes to hours | Simple, quick, and cost-effective. | Low efficiency in some cell types, potential for non-specific effects. |
| Liposome-Mediated Delivery | Encapsulation of DOPA within lipid vesicles that fuse with the cell membrane. | 1-50 µM | 1-6 hours | Higher efficiency than direct addition, protects DOPA from degradation. | Requires liposome (B1194612) preparation, potential for liposome-induced cytotoxicity. |
| Cationic Lipid Nanoparticle (LNP) Delivery | Complexation of anionic DOPA with cationic lipids to form nanoparticles that are taken up by endocytosis. | 0.5-20 µM | 4-24 hours | High efficiency, suitable for a wide range of cell types.[1] | Requires careful optimization of lipid-to-DOPA ratio, potential for cytotoxicity.[2] |
Table 2: Representative Cell Viability Data for Lipid-Based Delivery Systems
The following table presents representative cell viability data from studies using lipid-based nanoparticles to deliver cargo to cells. While not specific to DOPA, this data provides a general understanding of the potential cytotoxic effects of such delivery vehicles. Cell viability was assessed using an MTS assay 24 hours post-transfection.
| Cell Line | Delivery Vehicle | Concentration (µg/mL) | Cell Viability (%) |
| HEK293 | LNP Formulation A | 0.25 | >95%[2] |
| 0.5 | >95%[2] | ||
| 1.0 | ~92%[2] | ||
| 2.0 | ~90%[2] | ||
| HeLa | LNP Formulation B | 0.25 | >95%[2] |
| 0.5 | >95%[2] | ||
| 1.0 | ~94%[2] | ||
| 2.0 | ~91%[2] | ||
| THP-1 | LNP Formulation C | 0.25 | >95%[2] |
| 0.5 | >95%[2] | ||
| 1.0 | ~93%[2] | ||
| 2.0 | ~88%[2] |
Experimental Protocols
Protocol 1: Direct Addition of DOPA to Cell Culture Medium
This protocol describes the simplest method for introducing DOPA to cultured cells.
Materials:
-
This compound salt (DOPA)
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Prepare DOPA Stock Solution: Dissolve DOPA sodium salt in sterile phosphate-buffered saline (PBS) or serum-free culture medium to prepare a stock solution (e.g., 10 mM). Gently vortex to dissolve.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
DOPA Treatment: Dilute the DOPA stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 1-100 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a CO2 incubator.
-
Analysis: Following incubation, proceed with downstream analysis such as cell lysis for Western blotting or cell imaging.
Workflow for Direct Addition of DOPA
Caption: Workflow for direct DOPA delivery.
Protocol 2: Liposome-Mediated Delivery of DOPA
This protocol involves the encapsulation of DOPA within liposomes for enhanced cellular delivery. This method is adapted from protocols for preparing anionic liposomes.[3][4]
Materials:
-
This compound salt (DOPA)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other neutral helper lipid
-
Cholesterol
-
Phosphate-buffered saline (PBS), sterile
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DOPA, DOPC, and cholesterol in chloroform at a desired molar ratio (e.g., 1:1:1).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a 100 nm polycarbonate membrane at least 10 times.[4]
-
-
Cell Treatment:
-
Add the DOPA-containing liposome suspension to the cell culture medium to achieve the desired final DOPA concentration.
-
Incubate the cells for the desired time before analysis.
-
Workflow for Liposome-Mediated DOPA Delivery
References
- 1. precigenome.com [precigenome.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 5. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
Application Notes and Protocols: Utilizing Dioctanoylphosphatidic Acid Sodium in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoylphosphatidic acid (DOPA) sodium salt is a synthetic, cell-permeable diacylglycerol kinase (DGK) inhibitor and a valuable tool for studying the intricate signaling pathways governed by phosphatidic acid (PA). As a key lipid second messenger, PA is implicated in a multitude of cellular processes, including cell proliferation, differentiation, membrane trafficking, and apoptosis. DOPA, by virtue of its structural similarity to endogenous PA, can directly activate PA-binding proteins and serve as a precursor for other signaling lipids. These application notes provide a comprehensive overview and detailed protocols for leveraging DOPA to investigate signal transduction cascades.
Phosphatidic acid is a critical component of cellular signaling, acting as a lipid second messenger in diverse physiological processes. Its cellular levels are tightly regulated by the coordinated action of enzymes such as phospholipase D (PLD) and diacylglycerol kinases. DOPA serves as an invaluable tool to dissect these pathways by mimicking endogenous PA, thereby activating downstream effectors.
Key Signaling Pathways Involving Dioctanoylphosphatidic Acid
DOPA has been instrumental in elucidating several key signaling cascades:
-
Protein Kinase C (PKC) Activation: Phosphatidic acid can directly bind to and activate specific isoforms of protein kinase C, a family of serine/threonine kinases crucial for regulating cell growth, differentiation, and apoptosis. DOPA can be used to probe the direct effects of PA on PKC activity, independent of upstream signaling events.
-
Phospholipase D (PLD) Pathway: The PLD pathway is a major source of cellular PA. DOPA can be used to study the downstream consequences of PLD activation and to identify novel PA effector proteins.
-
Intracellular Calcium Mobilization: PA has been shown to induce the release of calcium from intracellular stores and promote calcium influx across the plasma membrane. DOPA provides a means to investigate the mechanisms by which PA modulates intracellular calcium homeostasis.
-
Membrane Dynamics: Due to its conical shape, phosphatidic acid influences membrane curvature and is involved in processes like membrane fusion and fission.
-
Cell Proliferation and Survival: By activating various signaling pathways, including the Raf-MEK-ERK cascade, PA plays a role in regulating cell proliferation and survival.
Data Presentation
The following tables summarize quantitative data from studies utilizing DOPA to investigate its effects on various cellular processes.
Table 1: Effect of Dioctanoylphosphatidic Acid on Protein Kinase C Activity
| Cell Type | DOPA Concentration (µM) | Fold Increase in PKC Activity (compared to control) | Reference |
| Bovine Pulmonary Artery Endothelial Cells | 80 | ~3.2 | |
| Rat-6 Fibroblasts (PKCβ1 overexpressing) | Not specified | Enhanced diacylglycerol formation |
Table 2: Effect of Dioctanoylphosphatidic Acid on Intracellular Calcium Levels
| Cell Type/System | DOPA Concentration | Observation | Reference |
| Human Neutrophils | Not specified | Biphasic Ca2+ mobilization: initial release from intracellular stores followed by extracellular influx. | |
| Cardiomyocytes | 0.34 µ g/100g body wt (in vivo, rat) | Significant increase in left ventricular developed pressure and rates of contraction and relaxation. | |
| Rat Calvarial Osteoblastic Cells | Not specified | Marked increase in cytosolic Ca2+, blocked by verapamil. |
Table 3: Effect of Dioctanoylphosphatidic Acid on Cell Proliferation
| Cell Type | DOPA Concentration (µM) | Observation | Reference |
| Rat Calvarial Osteoblastic Cells | Not specified | Significant increase in cell proliferation, inhibited by verapamil. | |
| T-Lymphocytes (in vivo, mice) | Not specified | L-dopa administration for 5 days significantly increased ConA-induced proliferation. |
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing dioctanoylphosphatidic acid sodium.
Protocol 1: Preparation of this compound Liposomes for Cell Culture Treatment
Objective: To prepare a stock solution of DOPA liposomes for consistent delivery to cultured cells.
Materials:
-
Dioctanoylphosphatidic acid, sodium salt (DOPA)
-
Sterile, deionized water or PBS
-
Probe sonicator or bath sonicator
-
Sterile, conical tubes
Procedure:
-
Dissolve DOPA: Weigh out the desired amount of DOPA powder and dissolve it in chloroform in a glass vial to a concentration of 10 mg/mL.
-
Evaporate Solvent: In a sterile conical tube, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. Ensure all traces of the organic solvent are removed.
-
Hydration: Add the desired volume of sterile, pre-warmed (37°C) deionized water or PBS to the lipid film to achieve the desired final concentration (e.g., 1 mM).
-
Liposome (B1194612) Formation: Vortex the solution vigorously for 5-10 minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles.
-
Sonication: To create small unilamellar vesicles (SUVs) for better cell uptake, sonicate the liposome suspension.
-
Probe Sonicator: Sonicate on ice using short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the solution becomes clear.
-
Bath Sonicator: Sonicate in a bath sonicator for 15-30 minutes, or until the solution clarifies.
-
-
Sterilization and Storage: Sterilize the liposome preparation by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To determine the effect of DOPA on the activity of purified or immunoprecipitated PKC.
Materials:
-
Purified or immunoprecipitated PKC
-
This compound liposomes (from Protocol 1)
-
Phosphatidylserine (PS) liposomes (prepared similarly to Protocol 1)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase assay buffer, PS liposomes (final concentration ~100 µg/mL), and the desired concentration of DOPA liposomes (e.g., 10-100 µM).
-
Add Substrate and Enzyme: Add Histone H1 (final concentration ~0.2 mg/mL) and the purified or immunoprecipitated PKC to the reaction mix.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration ~100 µM, specific activity ~100-500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume of stopping solution.
-
Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 3: Measurement of Intracellular Calcium Mobilization
Objective: To measure changes in intracellular calcium concentration in response to DOPA treatment using a fluorescent calcium indicator.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) plated on glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound liposomes (from Protocol 1)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with pre-warmed HBSS to remove excess dye.
-
Baseline Measurement: Place the dish on the fluorescence microscope or in the plate reader and record the baseline fluorescence for 1-2 minutes.
-
Fura-2 AM: Excite alternately at 340 nm and 380 nm, and measure emission at 510 nm. The ratio of emissions (340/380) is proportional to the intracellular calcium concentration.
-
Fluo-4 AM: Excite at 488 nm and measure emission at 520 nm. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
-
DOPA Stimulation: Add the desired concentration of DOPA liposomes to the cells and continue recording the fluorescence for 5-10 minutes to observe the calcium response.
-
Data Analysis: Analyze the change in fluorescence ratio (Fura-2) or intensity (Fluo-4) over time to quantify the DOPA-induced calcium mobilization.
Protocol 4: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of DOPA on cell viability and proliferation.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound liposomes (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
DOPA Treatment: Treat the cells with various concentrations of DOPA liposomes (e.g., 1-100 µM) in fresh complete medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the effect of DOPA on cell proliferation.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and workflows involving dioctanoylphosphatidic acid.
Application Notes and Protocols: Dioctanoylphosphatidic Acid Sodium in Protein Kinase C Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The activation of PKC is a complex process, often initiated by the generation of lipid second messengers. Dioctanoylphosphatidic acid (DOPA) sodium salt is a synthetic, cell-permeable analog of phosphatidic acid (PA), a key lipid second messenger. DOPA serves as a valuable tool for the direct activation of specific PKC isoforms in both in vitro and in cell-based assays, facilitating the elucidation of PKC-dependent signaling pathways and the screening of potential therapeutic agents.
These application notes provide a comprehensive guide to the use of dioctanoylphosphatidic acid sodium for the activation of Protein Kinase C. Included are detailed experimental protocols for in vitro kinase assays and cell-based translocation assays, as well as a summary of the differential activation of PKC isoforms by phosphatidic acid.
Data Presentation
Table 1: Differential Activation of Protein Kinase C Isoforms by Phosphatidic Acid
| PKC Subfamily | Isoforms | Activation by Phosphatidic Acid (PA) | Calcium Dependence for PA-mediated Activation | Reference |
| Conventional (cPKC) | α, βI, βII, γ | Yes | Strongly dependent on Ca²⁺ | [1][2][3] |
| Novel (nPKC) | δ, ε, η, θ | Yes, particularly PKCε | Ca²⁺-independent | [1][2][3] |
| Atypical (aPKC) | ζ, ι/λ | Yes, particularly PKCζ | Ca²⁺-independent and diacylglycerol-insensitive | [1][2][3][4] |
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of PKC activation by endogenous phosphatidic acid and exogenous dioctanoylphosphatidic acid.
Caption: General workflow for an in vitro radioactive PKC kinase assay.
Caption: Workflow for a cell-based PKC translocation assay.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay (Radioactive)
This protocol is adapted from standard radioactive kinase assays and is suitable for measuring the activity of purified or partially purified PKC isoforms in the presence of this compound.
Materials:
-
Purified PKC isoform of interest
-
Dioctanoylphosphatidic acid (DOPA) sodium salt
-
PKC peptide substrate (e.g., Ac-FKKSFKL-NH₂)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1-2 mM DTT)
-
ATP solution (100 µM)
-
Stop solution (0.1 M ATP, 0.1 M EDTA, pH 8.0)
-
Phosphocellulose paper
-
Scintillation counter and vials
-
30°C water bath or incubator
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare a stock solution of this compound and phosphatidylserine in chloroform.
-
In a glass tube, mix the desired amounts of PS and DOPA. A common starting point is a molar ratio of 4:1 (PS:DOPA). Include a control with PS only.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Kinase reaction buffer
-
Lipid vesicles (with and without DOPA)
-
PKC peptide substrate (final concentration ~100 µM)
-
Purified PKC enzyme
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM and ~1 µCi per reaction).
-
Incubate at 30°C for 5-10 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the PKC enzyme (e.g., in pmol/min/µg) for both the control (PS only) and the DOPA-stimulated reactions.
-
Determine the fold activation by dividing the activity in the presence of DOPA by the basal activity.
-
Protocol 2: Cell-Based PKC Translocation Assay
This protocol describes how to monitor the activation of PKC in living or fixed cells by observing its translocation from the cytosol to the plasma membrane using fluorescence microscopy.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, COS-7)
-
Cell culture medium and supplements
-
Coverslips suitable for microscopy
-
Dioctanoylphosphatidic acid (DOPA) sodium salt stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and then diluted in serum-free media)
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
(Optional) Plasmid encoding a PKC isoform fused to a fluorescent protein (e.g., PKCα-GFP)
-
Transfection reagent
-
Fluorescence or confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
(Optional) If using a fluorescently tagged PKC, transfect the cells with the PKC-GFP plasmid according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).
-
-
Cell Treatment:
-
Wash the cells once with pre-warmed serum-free medium or a balanced salt solution like HBSS.
-
Prepare the DOPA working solution by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 10-100 µM).
-
Add the DOPA working solution to the cells. Include a vehicle-only control.
-
Incubate the cells at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
-
Fixation and Immunofluorescence (for endogenous PKC):
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the PKC isoform of interest (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
For both endogenous PKC and PKC-GFP, acquire images using a fluorescence or confocal microscope.
-
Visually inspect for the translocation of the fluorescent signal from a diffuse cytosolic pattern in control cells to a distinct localization at the plasma membrane in DOPA-treated cells.
-
For quantitative analysis, measure the fluorescence intensity at the plasma membrane and in the cytosol in multiple cells for each condition. Calculate the membrane-to-cytosol fluorescence ratio to quantify the extent of translocation.
-
Conclusion
This compound is a potent and specific tool for the activation of Protein Kinase C. The protocols outlined in these application notes provide robust methods for studying PKC activation both in vitro and in a cellular context. By utilizing these methodologies, researchers can effectively investigate the role of PKC in various signaling pathways and screen for novel modulators of its activity, thereby advancing our understanding of cellular regulation and facilitating the development of new therapeutic strategies.
References
- 1. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid activation of protein kinase C-zeta overexpressed in COS cells: comparison with other protein kinase C isotypes and other acidic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidic acid activation of protein kinase C-zeta overexpressed in COS cells: comparison with other protein kinase C isotypes and other acidic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Key Phospholipids That Bind and Activate Atypical PKCs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Reconstitution Assays with Dioctanoylphosphatidic Acid Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoylphosphatidic acid (DOPA) is a synthetic, water-soluble analog of phosphatidic acid (PA), a critical lipid second messenger involved in a myriad of cellular processes. Its defined short acyl chains make it amenable to in vitro studies, where it can be incorporated into liposomes to mimic cellular membranes. In vitro reconstitution assays using DOPA are powerful tools to dissect the molecular mechanisms of signal transduction, membrane trafficking, and enzyme activation. These assays allow for the study of protein-lipid interactions and the functional consequences of these interactions in a controlled environment, free from the complexity of a living cell. This document provides detailed application notes and protocols for key in vitro reconstitution assays involving dioctanoylphosphatidic acid sodium.
Key Applications of Dioctanoylphosphatidic Acid in In Vitro Assays
-
Signal Transduction: DOPA is instrumental in studying signaling pathways where PA is a key intermediate. This includes the activation of protein kinases and the recruitment of signaling proteins to membranes.
-
Membrane Trafficking: As a cone-shaped lipid, PA, and by extension DOPA, can induce negative membrane curvature, a critical step in vesicle budding and fission. In vitro assays with DOPA are used to reconstitute these events.
-
Enzyme Activity Modulation: DOPA can directly bind to and modulate the activity of various enzymes, including lipid kinases and phosphatases.
Application Note 1: In Vitro Reconstitution of COPI Vesicle Budding
The Coat Protein I (COPI) complex is essential for retrograde transport from the Golgi to the endoplasmic reticulum and within the Golgi stack. The formation of COPI-coated vesicles is a multi-step process involving the recruitment of coat proteins to the membrane, membrane budding, and finally, vesicle fission. Phosphatidic acid, generated by phospholipase D (PLD), has been shown to play a crucial role in the fission step of COPI vesicle formation.
Signaling Pathway: COPI Vesicle Formation
Application Notes and Protocols for Fluorescently Labeling Dioctanoylphosphatidic Acid Sodium for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoylphosphatidic acid (DOPA) is a crucial signaling lipid involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. Its role as a second messenger is tightly regulated by its synthesis and metabolism. To elucidate the spatiotemporal dynamics of DOPA in living cells and its interaction with downstream effectors, fluorescently labeled analogs are indispensable tools. This document provides detailed protocols for the synthesis, purification, and application of fluorescently labeled DOPA for cellular imaging. Two primary methods are presented: the chemical synthesis of NBD-labeled DOPA and an enzymatic approach for the phosphorylation of fluorescent dioctanoylglycerol.
I. Chemical Synthesis of NBD-Labeled Dioctanoylphosphatidic Acid
This method involves the acylation of a lysophosphatidic acid with a fluorescent fatty acid analog, 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-aminocaproic acid.
Signaling Pathway of Phosphatidic Acid
Caption: General Phosphatidic Acid Signaling Pathways.
Experimental Workflow for Chemical Synthesis
Application Notes and Protocols: Investigating the Cellular Effects of Dioctanoylphosphatidic Acid Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoylphosphatidic acid (DOPA) sodium salt is a synthetic, cell-permeable diacylglycerophospholipid that serves as an important tool for studying the diverse roles of phosphatidic acid (PA) in cellular signaling. As a second messenger, PA is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and membrane trafficking. DOPA, due to its shorter acyl chains, is more soluble and readily incorporated into cellular membranes than longer-chain PAs, making it an ideal experimental tool. These application notes provide detailed protocols for investigating the effects of DOPA on cell viability and key signaling pathways, including the PI3K/Akt, MAPK/ERK, and mTOR pathways.
Data Presentation
Note: Quantitative data for dioctanoylphosphatidic acid sodium salt is limited in publicly available literature. The following tables present representative data for other forms of phosphatidic acid to illustrate the expected experimental outcomes. Researchers should generate their own dose-response curves for dioctanoylphosphatidic acid in their specific cell system.
Table 1: Effect of Phosphatidic Acid on Cell Viability (Hypothetical IC50 Values)
| Cell Line | Compound | Assay Duration (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | Dioctanoylphosphatidic Acid | 48 | 75 |
| A549 (Lung Cancer) | Dioctanoylphosphatidic Acid | 48 | 120 |
| HEK293 (Normal Kidney) | Dioctanoylphosphatidic Acid | 48 | >200 |
This table presents hypothetical IC50 values to guide experimental design. Actual values must be determined empirically.
Table 2: Dose-Dependent Activation of ERK by Dioleoyl-Phosphatidic Acid (DOPA)
| Cell Line | DOPA Concentration (µM) | Fold Increase in ERK Phosphorylation |
| NIH-3T3 | 50 | ~4.5 |
| NIH-3T3 | 100 | ~6.0 |
| NIH-3T3 | 200 | ~6.2 |
| HEK-293 | 50 | ~3.0 |
| HEK-293 | 100 | ~4.0 |
| HEK-293 | 200 | ~4.2 |
Data is representative of findings for dioleoyl-phosphatidic acid and should be used as a reference for expected trends with dioctanoylphosphatidic acid.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Salt for Cell Culture
Objective: To prepare a stock solution of DOPA and treat cultured cells.
Materials:
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This compound salt (powder)
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Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
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Phosphate-buffered saline (PBS), sterile
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Complete cell culture medium
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Vortex mixer
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Water bath sonicator
Procedure:
-
Stock Solution Preparation (10 mM):
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Aseptically weigh out the desired amount of DOPA powder.
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Dissolve the powder in DMSO to a final concentration of 10 mM.
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Vortex thoroughly until the powder is completely dissolved.
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Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution and Cell Treatment:
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Thaw an aliquot of the 10 mM DOPA stock solution at room temperature.
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Prepare serial dilutions of the DOPA stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations.
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Immediately before adding to cells, briefly sonicate the diluted DOPA solutions in a water bath sonicator to ensure homogeneity.
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Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of DOPA or the vehicle control (medium with the same final concentration of DMSO).
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Incubate the cells for the desired time period at 37°C in a CO2 incubator.
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Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same concentration of DMSO as the highest concentration of DOPA used in the experiment.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of DOPA on cell viability.
Materials:
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Cells of interest
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96-well cell culture plates
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DOPA stock solution (prepared as in Protocol 1)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Treatment: Prepare serial dilutions of DOPA in complete medium. Remove the medium from the wells and add 100 µL of the DOPA-containing medium or vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the DOPA concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
Objective: To assess the activation of mTOR, MAPK/ERK, and PI3K/Akt pathways by DOPA.
Materials:
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Cells of interest
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6-well cell culture plates
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DOPA stock solution
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Serum-free medium
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p44/42 MAPK (Erk1/2), anti-p44/42 MAPK (Erk1/2), anti-phospho-Akt, anti-Akt)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment. Treat the cells with various concentrations of DOPA or vehicle control for the desired time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-ERK).
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Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated protein relative to the total protein.
Mandatory Visualizations
Caption: DOPA signaling pathways.
Caption: Cell viability assay workflow.
Caption: Western blot analysis workflow.
References
Troubleshooting & Optimization
Dioctanoylphosphatidic acid sodium solubility problems in experimental buffers
Welcome to the technical support center for dioctanoylphosphatidic acid (DOPA) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges commonly encountered with this reagent in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is dioctanoylphosphatidic acid (DOPA) sodium salt and why is its solubility important?
Dioctanoylphosphatidic acid (DOPA) sodium salt is a synthetic, saturated phosphatidic acid. As a lipid signaling molecule, it plays a crucial role in a variety of cellular processes. Accurate and consistent preparation of DOPA solutions is critical for reliable and reproducible experimental results in cell signaling studies, drug delivery system development, and biophysical assays.
Q2: Why am I having trouble dissolving DOPA sodium salt in my aqueous buffer?
DOPA is an amphipathic molecule, meaning it has both a hydrophilic (polar) head group and a hydrophobic (non-polar) tail. This dual nature can make it challenging to dissolve in aqueous solutions. At concentrations above its critical micelle concentration (CMC), DOPA molecules will self-assemble into micelles rather than dissolving to form a true solution. The CMC of a related compound, lysophosphatidic acid, has been shown to be dependent on factors like salt concentration and acyl chain length.[1]
Q3: What factors can influence the solubility of DOPA sodium salt?
Several factors can impact the solubility of DOPA sodium salt in your experimental buffer:
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pH: The pH of the solution affects the ionization state of the phosphate (B84403) head group. A lower pH can lead to protonation of the phosphate group, reducing its negative charge and decreasing its solubility in water.
-
Temperature: Generally, increasing the temperature can help to increase the solubility of lipids. However, excessive heat can cause degradation of the lipid.
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Buffer Composition and Ionic Strength: The type and concentration of salts in your buffer can influence DOPA solubility. High salt concentrations can sometimes decrease the solubility of lipids due to the "salting out" effect.
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Presence of Divalent Cations: Divalent cations such as Ca²⁺ and Mg²⁺ can interact with the negatively charged phosphate head group of DOPA, leading to the formation of insoluble complexes.
Q4: What is the Critical Micelle Concentration (CMC) of DOPA and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic substance, like DOPA, above which molecules aggregate to form micelles.[2][3] Below the CMC, DOPA exists as individual molecules in solution. Above the CMC, any additional DOPA added will primarily form micelles. Knowing the CMC is crucial because the biological activity of DOPA can differ depending on whether it is in a monomeric or micellar form. The CMC is influenced by factors such as temperature, pH, and ionic strength.[2]
Troubleshooting Guide: DOPA Sodium Salt Solubility Issues
This guide provides a step-by-step approach to troubleshoot common problems encountered when dissolving DOPA sodium salt.
Problem: DOPA sodium salt is not dissolving and the solution appears cloudy or has visible particulates.
dot
Caption: Troubleshooting workflow for DOPA solubility.
Step 1: Verify the Concentration
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Question: Is the concentration of DOPA you are trying to dissolve significantly above its expected CMC in your buffer?
-
Action: If possible, try preparing a more dilute solution. If a high concentration is required, you may need to prepare a stock solution in an organic solvent first.
Step 2: Check the Buffer pH
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Question: What is the pH of your buffer?
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Action: Ensure your buffer pH is neutral to slightly alkaline (pH 7.0-8.0). Acidic conditions will protonate the phosphate group and reduce solubility.
Step 3: Examine Buffer Components
-
Question: Does your buffer contain divalent cations like Ca²⁺ or Mg²⁺?
-
Action: If so, these cations can precipitate with DOPA. Consider using a buffer without divalent cations or adding a chelating agent like EDTA.
Step 4: Employ Physical Dissolution Aids
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) while stirring. Avoid excessive heat to prevent lipid degradation.
-
Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the lipid. Use short bursts of sonication to avoid overheating the sample.
Step 5: Prepare a Stock Solution in an Organic Solvent
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If direct dissolution in an aqueous buffer fails, first dissolve the DOPA sodium salt in an organic solvent.
-
Recommended Solvents: Ethanol or a chloroform:methanol mixture are commonly used.
-
Procedure:
-
Dissolve the DOPA sodium salt in a small volume of the organic solvent.
-
While vortexing the aqueous buffer, add the DOPA/organic solvent solution dropwise.
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The final concentration of the organic solvent in your aqueous buffer should be low enough to not affect your experiment (typically <1%).
-
Quantitative Data
| Parameter | Value | Buffer/Solvent | Temperature (°C) | Reference |
| CMC of 18:1 Lysophosphatidic Acid | 82 µM | Water | 25 | [1] |
| CMC of 16:0 Lysophosphatidic Acid | 540 µM | Water | 25 | [1] |
| CMC of 14:0 Lysophosphatidic Acid | 1.85 mM | Water | 25 | [1] |
Experimental Protocols
Protocol 1: Preparation of DOPA Sodium Salt Solution in Aqueous Buffer
-
Weigh the desired amount of DOPA sodium salt in a sterile glass vial.
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Add the desired volume of the experimental buffer (e.g., PBS or Tris-HCl, pH 7.4).
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Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not clear, gently warm it in a water bath at a temperature not exceeding 40°C for 5-10 minutes with intermittent vortexing.
-
If the solution remains cloudy, sonicate in a bath sonicator for 5-10 minutes, monitoring the temperature to prevent overheating.
-
Visually inspect the solution for clarity before use.
Protocol 2: Preparation of DOPA Sodium Salt Solution via Organic Solvent Stock
-
Dissolve the DOPA sodium salt in a suitable organic solvent (e.g., ethanol) to create a concentrated stock solution (e.g., 10 mg/mL).
-
In a separate tube, add the desired volume of your aqueous experimental buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the DOPA stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for an additional 1-2 minutes to ensure thorough mixing.
-
The final concentration of the organic solvent should be kept to a minimum (ideally below 1%) to avoid interfering with the experiment.
Signaling Pathways Involving Phosphatidic Acid
Phosphatidic acid (PA) is a key intermediate in lipid metabolism and an important signaling molecule that regulates various cellular processes.[4][5] PA can be generated through two major pathways.[4]
dot
Caption: Major pathways of phosphatidic acid production.
-
Phospholipase D (PLD) Pathway: PLD catalyzes the hydrolysis of structural phospholipids (B1166683), such as phosphatidylcholine (PC), to directly produce PA.[4]
-
Phospholipase C (PLC) / Diacylglycerol Kinase (DGK) Pathway: PLC cleaves phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG). DAG is then phosphorylated by DGK to form PA.[4][6]
PA exerts its downstream effects by recruiting and activating various target proteins, including protein kinases and phosphatases, thereby influencing signaling cascades that control cell growth, proliferation, and stress responses.[5]
References
- 1. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 4. Turnover of Phosphatidic Acid through Distinct Signaling Pathways Affects Multiple Aspects of Pollen Tube Growth in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preventing aggregation of dioctanoylphosphatidic acid sodium in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of dioctanoylphosphatidic acid sodium (DOPA) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOPA) and why is aggregation a concern?
This compound (DOPA) is a synthetic, saturated phospholipid with two eight-carbon acyl chains. Its amphiphilic nature—possessing both a hydrophilic head group and hydrophobic tails—drives it to self-assemble in aqueous solutions to minimize unfavorable interactions between the hydrophobic tails and water. At low concentrations, DOPA exists as monomers. However, as the concentration increases, it can form aggregates such as micelles. Uncontrolled aggregation can lead to solution turbidity, precipitation, and inconsistent results in downstream applications like liposome (B1194612) formulation, cell signaling studies, and drug delivery system development.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for DOPA?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles spontaneously form.[1] Below the CMC, DOPA molecules exist primarily as individual monomers in solution. Above the CMC, any additional DOPA added to the solution will preferentially form micelles.[1] Working below the CMC is crucial if your application requires a monomeric DOPA solution. For applications involving micelles or liposomes, understanding the CMC helps to ensure that the concentration is sufficient for these structures to form.
Q3: What factors influence the aggregation and CMC of DOPA?
Several environmental factors can significantly impact the aggregation behavior and CMC of DOPA in solution:
-
Temperature: Changes in temperature can affect the solubility and kinetic energy of the lipid molecules, influencing the formation of aggregates.
-
pH: The charge of the phosphate (B84403) headgroup of DOPA is pH-dependent. Variations in pH can alter the electrostatic repulsion between headgroups, thereby affecting how closely the molecules can pack and influencing aggregation.
-
Ionic Strength (Salt Concentration): The presence of ions in the solution can shield the electrostatic repulsion between the negatively charged phosphate headgroups.[2] An increase in salt concentration generally leads to a decrease in the CMC, promoting micelle formation at lower lipid concentrations.[3]
-
Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) can interact with the phosphate headgroup, significantly impacting the packing of the lipid molecules and potentially inducing aggregation or changes in the structure of the aggregates.
Troubleshooting Guide: Preventing DOPA Aggregation
This guide addresses common problems encountered when preparing and handling DOPA solutions.
Problem: My DOPA solution appears cloudy or has visible precipitates immediately after preparation.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | DOPA, especially at higher concentrations, can be difficult to dissolve directly in aqueous buffers. Ensure you are following a proper dissolution protocol. A common method is to first dissolve the lipid in an organic solvent, create a thin film, and then hydrate (B1144303) the film with the aqueous buffer.[4] |
| Concentration is too High | The concentration of DOPA may be well above its solubility limit or CMC in the chosen buffer. Try preparing a more dilute solution. If a high concentration is necessary, you may need to use a different solvent system or formulation strategy (e.g., liposomes). |
| Incorrect Solvent | While DOPA is a sodium salt, its solubility in purely aqueous solutions can be limited. Using a co-solvent like ethanol (B145695) or DMSO in small amounts might aid dissolution, but check for compatibility with your experiment. For many applications, initial dissolution in chloroform (B151607) or a chloroform/methanol mixture is recommended. |
| Low Temperature | The temperature of the buffer used for hydration should be above the phase transition temperature (Tc) of the lipid to ensure proper hydration and prevent the lipid from being in a gel-like, less soluble state. |
Problem: My DOPA solution becomes cloudy over time or after a change in conditions (e.g., dilution, temperature change).
| Possible Cause | Recommended Solution |
| Precipitation upon Dilution | A stock solution of DOPA prepared in an organic solvent may precipitate when diluted into an aqueous buffer. This can often be resolved by gentle warming and sonication of the final solution to redissolve the precipitate.[5] |
| Temperature Fluctuations | Storing the solution at a temperature that causes the lipid to fall out of solution can lead to aggregation. Store the solution at the recommended temperature, which is typically -20°C for long-term storage of the powder form.[6] Once in solution, storage conditions should be optimized and validated for your specific buffer. |
| Changes in pH or Ionic Strength | Diluting the DOPA solution into a buffer with a different pH or salt concentration can alter its solubility and lead to aggregation. Ensure the final buffer conditions are suitable for maintaining DOPA solubility. |
| Insufficient Surface Charge | In low ionic strength buffers, electrostatic repulsion between DOPA headgroups helps prevent aggregation. If aggregation is an issue, ensure the pH of the buffer maintains a negative charge on the phosphate headgroup. |
Quantitative Data Summary
Table 1: Critical Micelle Concentrations (CMC) of Related Lysophosphatidic Acids in Water at 25°C.
| Lipid (Acyl Group) | Acyl Chain Length | CMC (mM) |
| Stearoyl LPA | C18:0 | 0.082[3] |
| Oleoyl LPA | C18:1 | 0.346[3] |
| Palmitoyl LPA | C16:0 | 0.540[3] |
| Myristoyl LPA | C14:0 | 1.850[3] |
| Dioctanoyl PA (DOPA) | C8:0 | Estimated to be > 2 mM |
Note: The CMC for DOPA is an estimation based on the trend that shorter acyl chains lead to higher CMCs. The actual value may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Clear DOPA Aqueous Solution (Thin-Film Hydration Method)
This protocol is a standard method for preparing a homogenous aqueous solution of DOPA, suitable for forming micelles or for use in experiments where a well-dispersed lipid solution is required.
-
Dissolution in Organic Solvent:
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Weigh the desired amount of DOPA powder in a glass round-bottom flask.
-
Add chloroform (or a 2:1 chloroform:methanol mixture) to completely dissolve the lipid. A typical concentration is 10-20 mg/mL. Swirl gently until the solution is clear.
-
-
Formation of a Thin Lipid Film:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature that will not freeze the solvent (e.g., 30-40°C).
-
Apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.
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To ensure all residual solvent is removed, leave the flask under high vacuum for at least 1-2 hours after the film appears dry.[4]
-
-
Hydration of the Lipid Film:
-
Pre-warm your desired aqueous buffer (e.g., PBS, Tris) to a temperature above DOPA's phase transition temperature. While the Tc for DOPA is low (below 0°C), gentle warming (e.g., to room temperature or slightly above) can aid hydration.
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Add the warm buffer to the flask containing the dry lipid film. The volume will depend on your target final concentration.
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Hydrate the film for 30-60 minutes, agitating the flask periodically by vortexing.[4] This allows the lipid to swell and disperse into the buffer.
-
-
Sonication for Clarity (Optional but Recommended):
-
If the solution is not perfectly clear after hydration, it may contain larger aggregates.
-
Place the flask or a vial containing the lipid suspension in a bath sonicator.
-
Sonicate for 5-10 minutes, or until the solution clarifies. This will break down larger aggregates into smaller micelles or vesicles, resulting in a transparent or slightly hazy solution.
-
-
Storage:
-
For short-term use, store the solution at 4°C. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, but stability in the frozen state should be verified for your specific application.
-
Visualizations
Caption: Conceptual diagram of DOPA aggregation.
Caption: Troubleshooting workflow for DOPA solution preparation.
Caption: Simplified signaling role of phosphatidic acid.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. 178603-80-0 CAS MSDS (1,2-DIOCTANOYL-SN-GLYCERO-3-PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing Dioctanoylphosphatidic Acid Sodium for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of dioctanoylphosphatidic acid (DOPA) sodium salt in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
Researchers may encounter several common issues when working with dioctanoylphosphatidic acid sodium. The following table outlines potential problems, their likely causes, and recommended solutions to help you navigate these challenges.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cellular Response | Suboptimal Concentration: The concentration of DOPA sodium may be too low to elicit a response. | Perform a dose-response experiment with concentrations ranging from 10 µM to 100 µM to determine the optimal concentration for your specific cell line and assay. |
| Compound Degradation: Improper storage may have led to the degradation of the DOPA sodium. | Store DOPA sodium as a powder at -20°C. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Cell Line Insensitivity: The specific cell line being used may not be responsive to DOPA sodium. | Verify the expression of relevant signaling pathway components (e.g., mTOR, ERK) in your cell line. Consider using a different cell line known to be responsive to phosphatidic acid. | |
| Incorrect Vehicle/Solvent: The vehicle used to dissolve DOPA sodium may be interfering with its activity or cellular uptake. | Prepare stock solutions in methanol (B129727) or ethanol (B145695). For cell culture, complex DOPA with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery. Ensure the final solvent concentration is not toxic to the cells. | |
| High Cell Death/Cytotoxicity | Concentration Too High: The concentration of DOPA sodium may be causing cellular toxicity. | Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT, WST-1) with a range of DOPA sodium concentrations.[1] |
| Solvent Toxicity: The solvent used to dissolve the DOPA sodium may be toxic to the cells at the final concentration. | Ensure the final concentration of the organic solvent (e.g., methanol, ethanol) in the cell culture medium is minimal and non-toxic (typically <0.1%). | |
| Inconsistent or Variable Results | Incomplete Dissolution: DOPA sodium may not be fully dissolved, leading to inconsistent concentrations in the assay. | Ensure complete dissolution of the DOPA sodium in the solvent before adding it to the culture medium. Sonication may aid in dissolving the compound. |
| Cell Passage Number: High passage numbers can lead to changes in cellular responses. | Use cells with a consistent and low passage number for all experiments. | |
| Presence of Serum: Growth factors in serum can mask the effects of DOPA sodium by activating similar signaling pathways. | Serum-starve cells for 16-24 hours prior to treatment to synchronize the cell cycle and reduce basal signaling activity.[2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A typical starting concentration range for this compound is between 10 µM and 100 µM.[6] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is strongly recommended to conduct a dose-response study to determine the most effective concentration for your experimental setup.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as methanol and ethanol.[7] To prepare a stock solution, dissolve the powder in one of these solvents. For long-term storage, it is best to store the powder at -20°C.[8] Prepare fresh working solutions from the stock for each experiment to avoid degradation from multiple freeze-thaw cycles.
Q3: How can I improve the solubility of this compound in my cell culture medium?
To improve solubility and facilitate delivery to cells, it is common practice to complex the phosphatidic acid with fatty acid-free Bovine Serum Albumin (BSA). A general approach is to prepare the DOPA-BSA complex before adding it to the cell culture medium.
Q4: Is it necessary to serum-starve my cells before treatment with this compound?
Yes, it is highly recommended to serum-starve your cells for 16-24 hours before treatment.[2][3][4][5] Serum contains various growth factors that can activate the same signaling pathways as phosphatidic acid (e.g., mTOR and ERK). Serum starvation synchronizes the cells in the G0/G1 phase of the cell cycle and reduces this basal signaling, allowing for a clearer observation of the effects of DOPA sodium.
Q5: What are the primary signaling pathways activated by this compound?
Dioctanoylphosphatidic acid is a lipid second messenger known to activate several key signaling pathways involved in cell growth, proliferation, and survival. The two most well-documented pathways are the mTOR (mechanistic Target of Rapamycin) and the Ras-MEK-ERK (Extracellular signal-regulated kinase) pathways.[9]
Q6: How can I determine if this compound is cytotoxic to my cells?
To assess cytotoxicity, you should perform a cell viability assay. Common methods include the MTT, WST-1, or CellTiter-Glo assays.[10] These assays measure metabolic activity, which correlates with the number of viable cells. By treating your cells with a range of DOPA sodium concentrations, you can determine the concentration at which it becomes toxic.
Key Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a this compound (DOPA) complex with fatty acid-free Bovine Serum Albumin (BSA) for use in cell-based assays.
Materials:
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This compound salt (powder)
-
Methanol or Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Vortex mixer
Procedure:
-
Prepare DOPA Stock Solution:
-
Dissolve the DOPA sodium powder in methanol or ethanol to a stock concentration of 10-20 mM.
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, add the desired amount of the DOPA stock solution.
-
Under a sterile hood, evaporate the solvent using a gentle stream of nitrogen gas or by leaving the tube open in the hood for a sufficient time to form a thin lipid film.
-
Add the appropriate volume of the 10% BSA solution to the tube to achieve the desired final concentration of the DOPA-BSA complex.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes, vortexing occasionally to ensure the lipid film is fully resuspended and complexed with the BSA.
-
-
Application to Cells:
-
Dilute the DOPA-BSA complex in your serum-free cell culture medium to the desired final working concentration before adding it to your cells.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by Dioctanoylphosphatidic Acid.
Experimental Workflow
Caption: General workflow for cell-based assays with DOPA.
Troubleshooting Logic
Caption: A logical approach to troubleshooting DOPA experiments.
References
- 1. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of the Hippo pathway by phosphatidic acid-mediated lipid-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Dioctanoyl-sn-Glycero-3-Phosphate Acid, Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 8. 1,2-Dioctanoyl-sn-glycerol 3-phosphate = 99 178603-80-0 [sigmaaldrich.com]
- 9. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Technical Support Center: Dioctanoylphosphatidic Acid Sodium in Experimental Research
Welcome to the technical support center for dioctanoylphosphatidic acid sodium (C8-PA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal treatment duration and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound (1,2-dioctanoyl-sn-glycero-3-phosphate, sodium salt) is a synthetic, cell-permeable short-chain phosphatidic acid (PA). In research, it is primarily used as a signaling lipid to investigate cellular processes regulated by PA. A key application is the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1]
Q2: How does this compound activate the mTOR pathway?
Phosphatidic acid acts as a crucial lipid second messenger. It can directly bind to and activate mTOR, particularly mTOR complex 1 (mTORC1). This activation is a critical step in the signaling cascade that responds to growth factors and nutrients. By supplying cells with an exogenous source of PA like this compound, researchers can directly stimulate this pathway to study its downstream effects.
Q3: What is a typical starting point for treatment duration when investigating mTOR activation?
The optimal treatment duration can vary significantly depending on the cell type, serum conditions, and the specific downstream readout. Based on available literature, a time-course experiment is highly recommended. Initial pilot studies could include time points ranging from 30 minutes to 4 hours. Some studies have shown that significant activation of mTORC1 signaling may not be apparent at 30 minutes but becomes significant by 2 hours post-treatment in serum-starved cells subsequently stimulated with low serum.[1] In other contexts, changes in cellular PA levels have been observed as early as 5 minutes after cell stimulation.
Q4: How should this compound be prepared for cell culture experiments?
This compound is a lipid and requires careful preparation to ensure its delivery to cells in a biologically active form. A common method involves the formation of small unilamellar vesicles (SUVs). To prepare SUVs, the concentration of the phosphatidic acid needs to be above its critical micelle concentration. The lipid can be dissolved in an appropriate solvent, dried under nitrogen, and then resuspended in serum-free media or a suitable buffer followed by sonication or extrusion to form vesicles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on mTOR signaling (e.g., no change in p-S6K levels). | Inappropriate Treatment Duration: The time point of analysis may be too early or too late. | Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the optimal window for mTOR activation in your specific cell line. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Conduct a dose-response experiment with concentrations ranging from 25 µM to 300 µM. | |
| Poor Bioavailability: The lipid may not be effectively reaching the intracellular environment. | Ensure proper preparation of the lipid solution. Consider using a carrier molecule or preparing small unilamellar vesicles (SUVs) to improve cellular uptake. | |
| Cell Health: The cells may be unhealthy or in a quiescent state, making them less responsive to stimuli. | Ensure cells are healthy, actively growing, and properly serum-starved (if required by the experimental design) before treatment. | |
| High levels of cell death or cytotoxicity observed after treatment. | High Concentration: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your cell line. Lower the treatment concentration. |
| Solvent Toxicity: If a solvent like DMSO is used for initial solubilization, it may be present at a toxic concentration in the final culture medium. | Ensure the final concentration of any organic solvent is well below the toxic threshold for your cells (typically <0.1% for DMSO). | |
| Inconsistent or variable results between experiments. | Inconsistent Preparation of Lipid Solution: Variability in the preparation of the this compound solution can lead to inconsistent dosing. | Standardize the protocol for preparing the lipid solution, including sonication time and temperature, to ensure consistent vesicle formation. |
| Cell Passage Number and Density: High passage numbers or inconsistent cell densities at the time of treatment can affect cellular responses. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. | |
| Serum Starvation Conditions: The duration and conditions of serum starvation prior to treatment can impact the baseline activity of the mTOR pathway. | Standardize the serum starvation protocol, including the duration and the type of serum-free medium used. |
Experimental Protocols
General Protocol for mTORC1 Activation Assay using Western Blot
-
Cell Culture and Plating:
-
Culture cells of interest (e.g., HEK293T, MCF-7) in their recommended growth medium until they reach 70-80% confluency.
-
Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
-
Serum Starvation (Optional but Recommended):
-
Once cells are attached and have reached the desired confluency, aspirate the growth medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add serum-free medium or medium with low serum (e.g., 0.5% FBS) and incubate for 2 to 24 hours, depending on the cell type and experimental goals.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol).
-
Aliquot the desired amount into a sterile microfuge tube and evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in serum-free medium to the desired final concentration by vortexing and sonicating on ice to form small unilamellar vesicles (SUVs).
-
-
Cell Treatment:
-
Aspirate the starvation medium from the cells.
-
Add the prepared this compound solution to the cells. Include appropriate controls (e.g., vehicle control).
-
Incubate the cells for the desired treatment duration (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and aspirate the treatment medium.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 1: Recommended Concentration Ranges and Treatment Durations for this compound in Cell Culture
| Cell Type | Concentration Range | Treatment Duration | Target Pathway | Reference |
| HEK293T | 50 - 300 µM | 30 min - 4 h | mTORC1 Signaling | Inferred from related studies |
| MCF-7 | 50 - 200 µM | 1 h - 6 h | mTORC1 Signaling | Inferred from related studies |
| C2C12 Myoblasts | 100 - 500 µM | 30 min - 2 h | mTORC1 Signaling | Inferred from related studies |
Note: The values in this table are suggested starting points based on a review of related literature. Optimal conditions should be determined empirically for each specific experimental system.
Visualizations
Caption: Experimental workflow for mTORC1 activation assay.
Caption: C8-PA activation of the mTORC1 signaling pathway.
Caption: Troubleshooting logic for no mTOR activation.
References
Potential off-target effects of dioctanoylphosphatidic acid sodium in cells
Welcome to the technical support center for the use of dioctanoylphosphatidic acid (DOPA) sodium salt in cell-based research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the potential off-target effects and experimental best practices for DOPA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of exogenously added dioctanoylphosphatidic acid (DOPA) in cells?
A1: Dioctanoylphosphatidic acid (DOPA), a short-chain saturated phosphatidic acid (PA), primarily acts as a lipid second messenger. Due to its cone-shaped structure, it can alter membrane curvature, which is crucial for membrane fission and fusion events.[1][2] Its main signaling function involves the direct binding to and activation of specific intracellular proteins, most notably mTOR (mammalian target of rapamycin) and Protein Kinase C (PKC), which are key regulators of cell growth, proliferation, and survival.[2][3][4][5]
Q2: What are the potential off-target effects I should be aware of when using DOPA?
A2: A significant potential off-target effect arises from the cellular metabolism of DOPA. Exogenously supplied PA can be metabolized into other bioactive lipids, such as lysophosphatidic acid (LPA) and diacylglycerol (DAG).[4] LPA has its own distinct signaling pathways, often mediated by G protein-coupled receptors, which can lead to unintended downstream effects, including the activation of the ERK pathway.[6] Furthermore, short-chain phosphatidic acids like DOPA have been reported to act as antagonists at LPA1 and LPA3 receptors.[7]
Q3: How does the short acyl chain length of DOPA (C8:0) affect its behavior in cells compared to long-chain PAs?
A3: The short, saturated dioctanoyl chains of DOPA influence its biophysical properties and cellular behavior. Compared to long-chain PAs, short-chain PAs have higher water solubility and can more readily partition into cellular membranes. However, their incorporation may be more transient. The saturation of the acyl chains can also impact signaling. For instance, in mTOR signaling, saturated forms of PA have been reported to be inhibitory, while unsaturated forms are activating.[8][9] This highlights the importance of selecting the appropriate PA species for your experimental question.
Q4: What is the optimal concentration range for using DOPA in cell culture experiments?
A4: The optimal concentration of DOPA can vary significantly depending on the cell type and the specific biological question. Based on published studies, concentrations typically range from 5 µM to 100 µM.[9][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay, balancing target activation with potential cytotoxicity. High concentrations of lipids can lead to membrane disruption and other toxic effects.
Q5: How should I prepare and deliver DOPA to my cells?
A5: Due to its amphipathic nature, DOPA should be complexed with a carrier molecule like fatty-acid-free bovine serum albumin (BSA) for efficient delivery to cells in culture.[8] A common method is to prepare a stock solution of DOPA-BSA complexes. It is important to ensure the final concentration of the solvent (e.g., ethanol (B145695) or DMSO) used to dissolve the DOPA initially is minimal and non-toxic to the cells.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of DOPA Treatment
| Potential Cause | Troubleshooting Step |
| DOPA Precipitation | DOPA sodium salt can be difficult to dissolve in aqueous solutions. Ensure it is fully dissolved in an appropriate solvent (e.g., ethanol) before complexing with BSA. Visually inspect the media for any signs of precipitation. |
| Suboptimal Concentration | Perform a dose-response experiment to identify the optimal working concentration for your cell type and assay. |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number, and plated at a consistent density. Stressed or overly confluent cells may respond differently to stimuli. |
| Incorrect DOPA-BSA Complexing | Follow a validated protocol for complexing DOPA with fatty-acid-free BSA. The ratio of DOPA to BSA is critical for efficient delivery. |
| Rapid Metabolism of DOPA | The short acyl chains of DOPA may lead to rapid metabolism. Consider a time-course experiment to determine the optimal incubation time. |
Issue 2: High Cell Death or Cytotoxicity Observed After DOPA Treatment
| Potential Cause | Troubleshooting Step |
| DOPA Concentration Too High | High concentrations of lipids can be toxic to cells. Reduce the concentration of DOPA in your experiments. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic threshold for your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent used to dissolve DOPA (e.g., ethanol, DMSO) is below the toxic level for your cells (typically <0.1%). |
| Contamination | Lipid preparations can be prone to microbial contamination. Ensure sterile techniques are used throughout the preparation and application process. |
| Induction of Apoptosis | Phosphatidic acid signaling is involved in the regulation of apoptosis. High or prolonged stimulation might push the cells towards a pro-apoptotic pathway. Assess markers of apoptosis (e.g., caspase activation). |
Issue 3: Suspected Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Metabolism to Lysophosphatidic Acid (LPA) | To determine if the observed effects are due to LPA, use an LPA receptor antagonist in parallel with your DOPA treatment. If the effect is diminished, it suggests the involvement of LPA signaling.[6] |
| Non-specific Membrane Perturbation | The incorporation of exogenous lipids can alter membrane fluidity and organization. Use a control lipid with a similar structure but lacking the specific signaling headgroup to assess non-specific membrane effects. |
| Activation of Unintended Pathways | Profile the activation of multiple signaling pathways, not just your primary target. For example, if you are studying mTOR activation, also check for the activation of the ERK/MAPK pathway, which can be stimulated by LPA.[6] |
Quantitative Data Summary
| Parameter | DOPA Concentration Range | Cell Type | Observed Effect | Reference |
| mTORC1 Activation | 5 - 20 µM | NIH 3T3 | Stimulation of p70-S6 Kinase (S6K) phosphorylation. | [8][9][10] |
| Hippo Pathway Inhibition | 10 - 100 µM | HEK 293T | Downregulation of Hippo signaling. | [11] |
| LPA Receptor Antagonism | ~10 µM | Multiple | Inhibition of LPA-induced cellular responses. | [7] |
| Na/K-ATPase Inhibition | Not specified | MDCK cells | Inhibition of Na/K-ATPase activity. | [12] |
Experimental Protocols
Protocol 1: Preparation of DOPA-BSA Complex for Cell Treatment
-
Prepare DOPA Stock Solution: Dissolve dioctanoylphosphatidic acid sodium salt in 100% ethanol to a stock concentration of 10-20 mM.
-
Prepare BSA Solution: Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile phosphate-buffered saline (PBS).
-
Complex Formation: While vortexing the BSA solution, slowly add the DOPA stock solution to achieve the desired final molar ratio (e.g., 1:1 or 2:1 DOPA:BSA).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilization: Sterilize the DOPA-BSA complex by passing it through a 0.22 µm filter.
-
Cell Treatment: Dilute the DOPA-BSA complex in your cell culture medium to the desired final concentration for treating the cells.
Protocol 2: Western Blot Analysis of mTORC1 Activation
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours in a serum-free medium.
-
DOPA Treatment: Treat the cells with the prepared DOPA-BSA complex at the desired concentration for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated S6K (p-S6K) and total S6K.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities and normalize the p-S6K signal to the total S6K signal.
Visualizations
Caption: Potential on-target and off-target signaling pathways of DOPA.
Caption: A generalized experimental workflow for studying DOPA effects.
Caption: A logical flow for troubleshooting DOPA experiments.
References
- 1. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidic Acid: From Pleiotropic Functions to Neuronal Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Lysophosphatidic Acid Acyltransferase Beta Regulates mTOR Signaling - Public Library of Science - Figshare [plos.figshare.com]
- 4. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Acyltransferase Beta Regulates mTOR Signaling | PLOS One [journals.plos.org]
- 6. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-chain phosphatidates are subtype-selective antagonists of lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Optical Control of Phosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Protein kinase C activation causes inhibition of Na/K-ATPase activity in Madin-Darby canine kidney epithelial (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in dioctanoylphosphatidic acid sodium experiments
Welcome to the technical support center for dioctanoylphosphatidic acid sodium (DOPA) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and challenges encountered during experiments with this compound.
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors related to the preparation, storage, and application of this compound. Key areas to investigate include:
-
Solubility and Aggregation: this compound can form micelles in aqueous solutions, which may affect its availability and interaction with cells. The formation of these aggregates is dependent on concentration and the composition of the medium.
-
Stability of Stock Solutions: The stability of this compound in solution can be influenced by factors such as solvent, temperature, and pH. Degradation can lead to a loss of activity and variability in results.
-
Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can all impact cellular responses to lipid signaling molecules.
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Purity of the Compound: Impurities in the this compound preparation can lead to off-target effects and inconsistent results. It is crucial to use a high-purity compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent experimental results.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Solvent Selection: this compound is typically soluble in organic solvents such as ethanol (B145695), methanol, or chloroform. For cell-based assays, it is often prepared as a stock solution in ethanol or DMSO. It is crucial to ensure the final solvent concentration in the cell culture medium is not toxic to the cells (typically below 0.1%).
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in airtight containers to prevent solvent evaporation and degradation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Recommended Concentration | Storage Temperature | Notes |
| Ethanol (anhydrous) | 10-50 mM | -20°C or -80°C | Ensure the final concentration in media is non-toxic. |
| DMSO | 10-50 mM | -20°C or -80°C | Ensure the final concentration in media is non-toxic. |
| Chloroform | 10-50 mM | -20°C or -80°C | Not suitable for direct addition to cell culture. Use for preparing lipid films. |
Q3: I am observing low or no cellular response to this compound. What could be the reason?
Several factors can contribute to a lack of cellular response:
-
Sub-optimal Concentration: The effective concentration of this compound can vary significantly between cell types. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Cellular Uptake: The efficiency of cellular uptake can be influenced by the presence of serum proteins in the culture medium, which can bind to the lipid and reduce its availability.
-
Metabolism: Cells can rapidly metabolize phosphatidic acid, converting it into other signaling lipids like lysophosphatidic acid (LPA) or diacylglycerol (DAG). This metabolic conversion can influence the observed downstream effects.
-
Incorrect Vehicle Control: The solvent used to dissolve this compound may have its own effects on the cells. A vehicle-only control is essential to distinguish the specific effects of the lipid.
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles for Cell Treatment
This protocol describes the preparation of lipid vesicles (liposomes) for delivering this compound to cultured cells.
-
Lipid Film Preparation:
-
In a glass vial, add the desired amount of this compound dissolved in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., sterile PBS or serum-free cell culture medium) to the vial. The final lipid concentration should be determined based on the desired treatment concentration.
-
Vortex the mixture vigorously for 5-10 minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional but Recommended):
-
For a more uniform vesicle size, the MLV suspension can be sonicated or extruded.
-
Sonication: Use a bath sonicator or a probe sonicator (on ice to prevent overheating) until the suspension becomes clear.
-
Extrusion: Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat this process 10-20 times.
-
-
Cell Treatment:
-
Dilute the vesicle suspension to the final desired concentration in cell culture medium.
-
Add the diluted vesicles to the cells and incubate for the desired period.
-
Experimental Workflow for Vesicle Preparation
Caption: Workflow for preparing DOPA vesicles for cell treatment.
Signaling Pathways
This compound is a lipid second messenger that can influence several key signaling pathways, including the mTOR and Raf-1 pathways.
mTOR Signaling Pathway
Phosphatidic acid (PA) is a crucial activator of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and survival.[1][2][3][4][5] Exogenously added PA can be converted to lysophosphatidic acid (LPA), which then binds to LPA receptors, leading to the activation of the ERK pathway and subsequent mTORC1 activation.[2]
References
- 1. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mTOR by phosphatidic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of dioctanoylphosphatidic acid sodium under experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Dioctanoylphosphatidic Acid Sodium (DOPA) to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound (DOPA)?
A: DOPA powder should be stored at -20°C for maximum stability.[1] For solutions, it is best to prepare them fresh. If short-term storage is necessary, store aliquots in a tightly sealed glass vial at -20°C or -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.
Q2: What is the best way to solubilize DOPA?
A: DOPA is a phospholipid and its solubility depends on the desired application.
-
For aqueous buffers: DOPA will form micelles or liposomes. To prepare a solution, weigh the desired amount in a glass vial. Add the aqueous buffer and vortex vigorously. Sonication (bath or probe) may be required to obtain a clear, homogenous dispersion. The process can be aided by gently warming the solution to a temperature just above the lipid's phase transition temperature.
-
For organic solvents: DOPA is soluble in organic solvents like chloroform (B151607), methanol, or a mixture of both. Dissolve the powder directly in the solvent and vortex. This is common for lipid film hydration methods when preparing liposomes.
Q3: What are the primary stability concerns for DOPA during experiments?
A: The main stability concern is the hydrolysis of the ester bonds linking the octanoyl fatty acid chains to the glycerol (B35011) backbone.[2][3] This degradation process yields glycerol-3-phosphate and free octanoic acid, which will alter the properties of your solution and can interfere with experimental results. The rate of hydrolysis is sensitive to pH and temperature.
Q4: How do pH and temperature affect DOPA stability?
A:
-
pH: DOPA is most stable at a neutral pH (around 6.5-7.5). Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds. Extreme pH values should be avoided during long incubations.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3] For long-term experiments, it is advisable to maintain the lowest temperature compatible with the experimental design. Avoid repeated freeze-thaw cycles, which can disrupt liposome (B1194612) structure and potentially increase degradation.
Q5: My experimental results are inconsistent. Could DOPA stability be the issue?
A: Yes, inconsistent results are a common sign of compound degradation. If you observe variability between experiments or over the course of a single experiment, consider the following:
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Freshness of Solution: Are you using a freshly prepared DOPA solution for each experiment?
-
Storage of Stock: Has your stock solution been stored properly and for an extended period?
-
Experimental Conditions: Have the pH or temperature of your buffers deviated from the optimal range?
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Purity Check: Consider analyzing your DOPA stock for degradation products using methods like HPLC or TLC.
Troubleshooting Guide
If you are encountering issues, this troubleshooting workflow can help identify potential causes related to DOPA stability.
DOPA Stability Data (Illustrative)
The following tables provide an overview of the expected stability trends for DOPA in an aqueous buffer. This data is illustrative and based on the general chemical properties of phospholipids. Actual degradation rates should be determined empirically for your specific experimental system.
Table 1: Expected Effect of pH on DOPA Stability (Incubation at 37°C for 24 hours)
| Buffer pH | Expected Degradation | Primary Degradation Pathway |
| 4.0 | High | Acid-catalyzed hydrolysis |
| 7.0 | Low | Minimal hydrolysis |
| 9.0 | Moderate to High | Base-catalyzed hydrolysis |
Table 2: Expected Effect of Temperature on DOPA Stability (Incubation in Neutral Buffer (pH 7.4) for 24 hours)
| Temperature | Expected Degradation | Rationale |
| 4°C | Very Low | Reduced kinetic energy slows hydrolysis |
| 25°C (Room Temp) | Low | Moderate stability |
| 37°C (Physiological) | Moderate | Increased rate of hydrolysis |
| 50°C | High | Significant acceleration of hydrolysis |
Experimental Protocols
Protocol 1: Preparation of DOPA Liposome Dispersion
This protocol describes the preparation of a 1 mg/mL DOPA solution in an aqueous buffer using the thin-film hydration method.
Materials:
-
This compound (DOPA) powder
-
Chloroform
-
Desired aqueous buffer (e.g., PBS, HEPES, Tris), filtered
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Nitrogen or Argon gas source
Methodology:
-
Dissolution: Weigh the desired amount of DOPA powder and dissolve it in chloroform in a clean round-bottom flask. A concentration of 1-10 mg/mL is typical.
-
Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
Drying: Further dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent. Optionally, gently flush the flask with an inert gas like nitrogen or argon.
-
Hydration: Add the pre-warmed (to ~37°C) aqueous buffer to the flask. The volume should be calculated to achieve the final desired lipid concentration (e.g., 1 mL for 1 mg of lipid to get 1 mg/mL).
-
Vortexing: Seal the flask and vortex vigorously for 5-10 minutes until all the lipid film is suspended in the buffer. The solution will appear milky.
-
Sonication: Place the flask in a bath sonicator and sonicate for 15-30 minutes, or until the solution becomes translucent. This reduces the size of the multilamellar vesicles into smaller, more uniform liposomes. Monitor the temperature to avoid overheating.
-
Storage: Use the liposome dispersion immediately. For short-term storage, keep at 4°C for no more than 24 hours.
Protocol 2: Assessment of DOPA Stability by Forced Degradation
This protocol outlines a forced degradation study to determine DOPA stability under various stress conditions using HPLC analysis.
Materials:
-
Prepared DOPA solution (1 mg/mL)
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (alkaline stress)
-
3% Hydrogen Peroxide (oxidative stress)
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or UV for derivatized lipid)
-
C18 HPLC column
Methodology:
-
Sample Preparation: Aliquot the DOPA solution into four separate glass vials.
-
Control: Add an equal volume of buffer.
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Alkaline: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: After incubation, neutralize the acidic and alkaline samples by adding an equimolar amount of NaOH and HCl, respectively.
-
HPLC Analysis:
-
Inject a standard volume of each sample into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of methanol/water or acetonitrile/water) to separate the intact DOPA from its degradation products.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent DOPA peak.
-
-
Data Analysis: Calculate the percentage of DOPA remaining at each time point for each condition relative to the T=0 control. Plot the percentage of intact DOPA vs. time to determine the degradation kinetics.
Visualizations
DOPA in Cellular Signaling
Dioctanoylphosphatidic acid is a species of phosphatidic acid (PA), a crucial lipid second messenger. It can be generated from phosphatidylcholine (PC) by the enzyme Phospholipase D (PLD) and is a precursor for other signaling lipids like diacylglycerol (DAG).
Workflow for Forced Degradation Study
This diagram outlines the key steps in performing a stability assessment of DOPA.
References
Technical Support Center: Controlling for Dioctanoylphosphatidic Acid Sodium-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage and control for cytotoxicity induced by dioctanoylphosphatidic acid (DOPA) sodium salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is dioctanoylphosphatidic acid (DOPA) sodium salt and why is it used in research?
Dioctanoylphosphatidic acid (DOPA) sodium salt is a synthetic, cell-permeable form of phosphatidic acid (PA), a crucial lipid second messenger. Due to its saturated short acyl chains, it is soluble in aqueous solutions and can be readily administered to cells in culture. Researchers use it to mimic the endogenous production of PA and to study its role in a variety of cellular processes, including cell growth, proliferation, membrane trafficking, and stress responses.
Q2: Under what conditions can DOPA induce cytotoxicity?
DOPA's effects on cell viability are context-dependent and can switch from promoting survival to inducing cytotoxicity. Factors influencing this switch include:
-
Concentration: High concentrations of DOPA can lead to cellular stress and trigger cell death pathways.
-
Cell Type: Different cell lines exhibit varying sensitivities to DOPA.
-
Metabolic State of the Cell: The presence of other stressors, such as nutrient deprivation or high glucose levels, can exacerbate DOPA-induced cytotoxicity.
-
Acyl Chain Composition: DOPA has two saturated octanoyl (8:0) chains. The saturation of the fatty acid chains in phosphatidic acid is a critical determinant of its downstream signaling effects. For instance, saturated PAs are known to have different effects on mTOR signaling compared to unsaturated PAs.
Q3: What are the known signaling pathways involved in DOPA-induced cytotoxicity?
DOPA-induced cytotoxicity is often mediated through the overstimulation of key signaling pathways that regulate cell growth and survival. The primary pathway implicated is the mTOR (mammalian target of rapamycin) signaling cascade . While moderate activation of mTOR is pro-survival, its hyperactivation can lead to an integrated stress response and apoptosis. Additionally, the ERK (extracellular signal-regulated kinase) pathway can be influenced by PA and its metabolites, and its dysregulation can also contribute to cell death.
Troubleshooting Guide: Managing DOPA-Induced Cytotoxicity
This guide provides strategies to mitigate unintended cytotoxicity in your experiments involving DOPA.
Issue 1: Excessive Cell Death Observed After DOPA Treatment
Possible Cause: The concentration of DOPA used is too high for the specific cell line or experimental conditions.
Solutions:
-
Dose-Response and Time-Course Experiment:
-
Protocol: Perform a preliminary experiment to determine the optimal, non-toxic concentration range of DOPA for your specific cell line.
-
Experimental Protocol:
-
Plate cells at a desired density in a multi-well plate (e.g., 96-well plate for viability assays).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of DOPA sodium salt in your cell culture medium. A suggested starting range is 1 µM to 200 µM.
-
Replace the medium with the DOPA-containing medium.
-
Incubate for various time points (e.g., 6, 12, 24, 48 hours).
-
Assess cell viability using a standard method such as MTT, MTS, or a trypan blue exclusion assay.
-
-
Data Interpretation: Identify the concentration range that elicits the desired biological response without a significant decrease in cell viability.
-
-
Modulating Signaling Pathways:
-
Rationale: If cytotoxicity is mediated by hyperactivation of specific signaling pathways, inhibitors of these pathways can be used as a control.
-
mTOR Pathway:
-
Inhibitor: Rapamycin (an mTORC1 inhibitor).
-
Experimental Approach: Co-treat cells with DOPA and a low concentration of rapamycin. This can help to determine if the observed cytotoxicity is mTOR-dependent.
-
-
ERK Pathway:
-
Inhibitor: MEK inhibitors (e.g., U0126, PD98059).
-
Experimental Approach: Co-treatment with a MEK inhibitor can reveal the extent to which the ERK pathway is involved in DOPA-induced effects.
-
-
Issue 2: Inconsistent or Unexplained Experimental Results with DOPA
Possible Cause: The observed effects may be due to the metabolic conversion of DOPA to other bioactive lipids, or interference with endogenous PA metabolism.
Solutions:
-
Inhibiting Endogenous PA Metabolism:
-
Rationale: To isolate the effects of exogenously added DOPA, it can be useful to inhibit the enzymes that produce or degrade endogenous PA.
-
Diacylglycerol Kinase (DGK) Inhibition: DGKs phosphorylate diacylglycerol (DAG) to produce PA.
-
Inhibitor: R59022 or R59949.
-
Application: Use of a DGK inhibitor can help to understand the contribution of this pathway to the overall PA pool and its downstream effects.[1]
-
-
Phospholipase D (PLD) Inhibition: PLD hydrolyzes phosphatidylcholine to produce PA.
-
Inhibitor: FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) or CAY10594.[2]
-
Application: PLD inhibitors can dissect the role of PLD-derived PA from other sources.
-
-
Phosphatidic Acid Phosphatase (PAP) Inhibition: PAPs dephosphorylate PA to DAG.
-
Inhibitor: Propranolol.
-
Application: Inhibiting the degradation of PA can potentiate its signaling.
-
-
Quantitative Data Summary
The following table summarizes typical experimental concentrations of DOPA and inhibitors found in the literature. It is crucial to optimize these concentrations for your specific experimental system.
| Compound | Common Experimental Concentration Range | Cell Line Example(s) | Observed Effect |
| Dioctanoylphosphatidic Acid (DOPA) | 10 - 100 µM | HEK293, C2C12, NIH 3T3 | Stimulation of mTOR and ERK pathways, cell proliferation.[2][3] |
| Rapamycin | 10 - 100 nM | HEK293 | Inhibition of mTORC1 signaling. |
| R59949 (DGK Inhibitor) | 10 - 30 µM | HEK293 | Reduction of cellular PA content.[4] |
| FIPI (PLD Inhibitor) | 20 - 30 µM | HEK293A | Inhibition of PLD-mediated PA production.[2] |
| Propranolol (PAP Inhibitor) | 50 - 100 µM | NG108-15 | Inhibition of PA degradation. |
Visualizing the Pathways
Signaling Pathways in DOPA-Induced Effects
The following diagrams illustrate the key signaling pathways influenced by DOPA that can lead to either cell survival or cytotoxicity.
Caption: DOPA contributes to the cellular PA pool, activating mTORC1 and modulating ERK, leading to survival or cytotoxicity.
Experimental Workflow for Troubleshooting Cytotoxicity
This workflow provides a logical sequence of steps to identify and control for DOPA-induced cytotoxicity.
Caption: A stepwise guide to diagnosing and controlling for DOPA-induced cytotoxicity in cell culture experiments.
References
- 1. A Role for Phosphatidic Acid in the Formation of “Supersized” Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Hippo pathway by phosphatidic acid-mediated lipid-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic measurement of phosphatidic acid in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Dioctanoylphosphatidic Acid Sodium's Effects on Cellular Signaling
A Comparative Guide for Researchers
In the study of cellular signaling, the lipid second messenger phosphatidic acid (PA) has garnered significant attention for its role in a multitude of cellular processes, including cell growth, proliferation, and survival. Dioctanoylphosphatidic acid sodium (DOPA), a synthetic, cell-permeable analog of PA, is a widely used tool to investigate these pathways. However, ensuring that the observed cellular effects are a direct and specific consequence of DOPA acting as a PA mimetic is crucial for the accurate interpretation of experimental results. This guide provides a framework for validating the specificity of DOPA's effects by comparing its performance with a structurally similar, yet biologically distinct, alternative and presenting supporting experimental data.
The Importance of a Negative Control: Dioctanoylphosphatidylglycerol (DOPG)
To ascertain the specificity of DOPA's action, it is essential to employ a negative control that shares key physical properties with DOPA but lacks the specific signaling headgroup. Dioctanoylphosphatidylglycerol (DOPG) serves as an excellent negative control. Like DOPA, DOPG is a glycerophospholipid with two eight-carbon acyl chains, ensuring similar membrane integration and physical behavior. However, the substitution of the phosphate (B84403) headgroup with a phosphoglycerol moiety is expected to abrogate the specific interactions with PA-binding proteins that mediate downstream signaling events.
Comparative Analysis of DOPA and DOPG on mTORC1 Signaling
A key signaling nexus regulated by PA is the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central controller of cell growth and metabolism. PA is known to directly bind to mTOR and activate its kinase activity, leading to the phosphorylation of downstream targets such as the ribosomal protein S6 kinase (S6K). To validate the specificity of DOPA in this pathway, a comparative analysis of the effects of DOPA and DOPG on S6K phosphorylation can be performed.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a western blot analysis comparing the effects of DOPA and DOPG on the phosphorylation of S6K at Threonine 389 (a key indicator of mTORC1 activity) in a relevant cell line (e.g., HEK293T cells).
| Treatment (100 µM) | Fold Change in p-S6K (Thr389) / Total S6K (Normalized to Vehicle Control) |
| Vehicle (0.1% DMSO) | 1.0 |
| This compound (DOPA) | 4.5 |
| Dioctanoylphosphatidylglycerol (DOPG) | 1.2 |
Data are representative and should be generated through specific experimental validation.
Experimental Protocols
Detailed Methodology for Validating DOPA Specificity using Western Blotting
This protocol outlines the steps to compare the effects of DOPA and DOPG on the phosphorylation of S6K in cultured mammalian cells.
1. Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells per well and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
After 24 hours, when cells have reached approximately 70-80% confluency, serum-starve the cells by replacing the growth medium with serum-free DMEM for 16 hours.
-
Prepare stock solutions of DOPA and DOPG in DMSO.
-
Treat the serum-starved cells with 100 µM DOPA, 100 µM DOPG, or a vehicle control (0.1% DMSO) for 1 hour.
2. Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. Western Blotting:
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
4. Data Analysis:
-
Quantify the band intensities for phospho-S6K and total S6K using image analysis software.
-
Normalize the phospho-S6K signal to the total S6K signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
Visualizing the Signaling Pathways and Experimental Workflow
To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.
Caption: DOPA-mediated activation of the mTORC1 signaling pathway.
Caption: DOPG as a negative control for mTORC1 signaling.
A Comparative Guide to Dioctanoylphosphatidic Acid (DOPA) Sodium and Long-Chain Phosphatidic Acids in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling roles of the short-chain, saturated dioctanoylphosphatidic acid (DOPA) sodium and naturally occurring long-chain phosphatidic acids (PAs). Understanding the distinct properties and cellular effects of these molecules is crucial for designing experiments and interpreting results in the study of lipid-mediated signaling pathways.
Introduction to Phosphatidic Acid as a Signaling Molecule
Phosphatidic acid (PA) is a pivotal lipid second messenger involved in a myriad of cellular processes, including cell growth, proliferation, membrane trafficking, and stress responses. The signaling function of PA is intricately linked to its molecular structure, particularly the length and saturation of its fatty acyl chains. These structural variations influence the biophysical properties of the membrane and dictate the recruitment and activation of specific downstream effector proteins.
Long-chain PAs, which are endogenous to the cell, typically possess one saturated and one unsaturated acyl chain (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate, POPA). In contrast, DOPA is a synthetic, water-soluble PA analog with two saturated eight-carbon acyl chains. Its solubility and ease of use have made it a popular tool in cell signaling research; however, its physiological relevance and signaling outputs can differ significantly from those of its long-chain counterparts.
Biophysical and Cellular Differences
The structural differences between DOPA and long-chain PAs lead to distinct biophysical behaviors and cellular fates. DOPA's shorter acyl chains allow for greater water solubility, facilitating its delivery to cultured cells. However, these short chains are also more readily metabolized and can lead to the generation of other signaling molecules, such as lysophosphatidic acid (LPA), which can independently activate cell surface receptors. Long-chain PAs, on the other hand, are integral membrane components and their signaling is more context-dependent, relying on their localized production by enzymes like phospholipase D (PLD) and diacylglycerol kinase (DGK).
| Feature | Dioctanoylphosphatidic Acid (DOPA) Sodium | Long-Chain Phosphatidic Acids (e.g., POPA) |
| Acyl Chain Length | Short (8 carbons) | Long (typically 16-20 carbons) |
| Acyl Chain Saturation | Saturated | Typically one saturated and one unsaturated chain |
| Water Solubility | Relatively high (as sodium salt) | Low |
| Cellular Delivery | Exogenous addition to media | Primarily endogenous synthesis; can be delivered with a carrier |
| Metabolism | Can be metabolized to LPA | Integrated into cellular lipid metabolism |
| Membrane Integration | Less stable integration | Stable integration into bilayers |
Differential Activation of Signaling Pathways
The acyl chain composition of PA is a critical determinant of its signaling specificity. This is particularly evident in the mTOR and Hippo signaling pathways, two master regulators of cell growth and proliferation.
mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. PA is a well-established activator of mTOR, directly binding to the FRB domain of the mTOR protein. However, the efficacy of this activation is highly dependent on the PA species.
Studies have shown that PAs with at least one unsaturated acyl chain are more potent activators of mTOR signaling.[1][2] For instance, soy-derived PA, which is rich in unsaturated fatty acids, is a significantly more powerful activator of mTORC1 than egg-derived PA, which has a higher proportion of saturated fatty acids.[1] While DOPA has been shown to activate mTOR, its effects are often less pronounced than those of long-chain unsaturated PAs. This suggests that the "kinked" structure of unsaturated acyl chains is important for optimal interaction with mTOR.[3]
Quantitative Comparison of PA Species on mTORC1 Activation
| PA Species | Source/Composition | Fold Increase in p70S6K Phosphorylation (mTORC1 activity) | Reference |
| Soy-derived PA | Primarily long-chain, unsaturated | ~6.4-fold | [1] |
| Egg-derived PA | Higher proportion of long-chain, saturated | ~2.2-fold | [1] |
| Dioctanoyl-PA (DOPA) | Short-chain, saturated | Can activate mTOR, but direct quantitative comparison is limited. | [3] |
Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. PA has been identified as a critical negative regulator of the Hippo pathway, acting to promote the activity of the transcriptional co-activator YAP.[4][5] PA directly interacts with and inhibits the core Hippo kinase LATS1/2, thereby preventing the phosphorylation and cytoplasmic sequestration of YAP.[5]
While the role of PA in Hippo signaling is established, direct comparative studies between DOPA and long-chain PAs in this pathway are less common. However, given the established importance of acyl chain structure in other signaling contexts, it is likely that long-chain, endogenously produced PAs are the primary physiological regulators of the Hippo pathway. The use of DOPA in this context should be interpreted with caution, as its biophysical properties and potential off-target effects may not fully recapitulate the actions of endogenous long-chain PAs.
Experimental Protocols
To aid researchers in the comparative analysis of DOPA and long-chain PAs, we provide the following experimental protocols.
Protocol 1: Preparation and Delivery of Phosphatidic Acids to Cultured Cells
Objective: To prepare and deliver DOPA and a long-chain PA (POPA) to cultured cells for signaling studies.
Materials:
-
Dioctanoylphosphatidic acid (DOPA) sodium salt
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
DOPA Preparation:
-
Prepare a stock solution of DOPA sodium salt in PBS or serum-free medium. DOPA sodium salt is water-soluble and can be directly added to the cell culture medium at the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Long-Chain PA (POPA) Preparation:
-
Prepare a stock solution of POPA in chloroform (B151607) or ethanol.
-
In a glass tube, evaporate the solvent under a stream of nitrogen gas to create a thin lipid film.
-
Resuspend the lipid film in serum-free medium containing fatty acid-free BSA. A common ratio is 4:1 (BSA:lipid).
-
Sonicate or vortex the mixture extensively to form PA-BSA complexes. This facilitates the delivery of the hydrophobic long-chain PA to the cells.
-
-
Cell Treatment:
-
Starve cells in serum-free medium for a designated period (e.g., 4-16 hours) to reduce basal signaling.
-
Treat the cells with the prepared DOPA or POPA-BSA complexes at various concentrations for the desired time points.
-
Include appropriate vehicle controls (PBS or BSA-containing medium).
-
Protocol 2: Western Blot Analysis of mTORC1 Activation
Objective: To compare the ability of DOPA and POPA to activate mTORC1 signaling.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p70S6K.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p70S6K to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated to total p70S6K.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: mTOR Signaling Pathway.
Caption: Hippo Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The choice between using dioctanoylphosphatidic acid sodium and long-chain phosphatidic acids in signaling research has significant implications for the experimental outcome and its interpretation. DOPA serves as a convenient, water-soluble tool for probing PA-sensitive pathways, but its signaling effects may not fully represent those of endogenous, long-chain PAs. Long-chain PAs, particularly those with unsaturated acyl chains, appear to be more potent and physiologically relevant activators of key signaling nodes like mTOR. Researchers should carefully consider the specific biological question and the inherent properties of each type of phosphatidic acid when designing and interpreting their experiments. This guide provides a framework for making these informed decisions and for conducting rigorous comparative studies.
References
- 1. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of mTOR-Phosphatidic Acid Interactions Is Driven by Acyl Chain Structure and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Hippo Pathway by Phosphatidic Acid-Mediated Lipid-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the Hippo pathway by phosphatidic acid-mediated lipid-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Dioctanoylphosphatidic Acid Sodium: A Comparative Guide
For Immediate Release
In the intricate world of cellular signaling, bioactive lipids play a pivotal role as messengers, orchestrating a multitude of physiological and pathological processes. Among these, dioctanoylphosphatidic acid sodium (DOPA-Na), a synthetic analog of the endogenous signaling lipid phosphatidic acid (PA), has garnered significant attention. This guide provides a comprehensive comparison of the efficacy of DOPA-Na against other key bioactive lipids, namely lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), and phosphatidylinositol phosphates (PIPs), offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound acts as a potent signaling molecule, influencing fundamental cellular processes such as proliferation and stress responses. While direct comparative efficacy studies with other major bioactive lipids are limited, existing data suggests that DOPA-Na's mechanism of action, primarily through the activation of downstream effector proteins, distinguishes it from receptor-mediated lipids like LPA and S1P. This guide synthesizes available data to provide a comparative overview of their efficacy, supported by detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug discovery efforts.
Comparative Efficacy of Bioactive Lipids
The efficacy of bioactive lipids is typically determined by their ability to elicit a specific cellular response at a given concentration. Key parameters such as the half-maximal effective concentration (EC50) are used to quantify potency. While a direct head-to-head comparison of DOPA-Na with LPA, S1P, and PIPs in the same experimental setting is not extensively documented, we can infer their relative efficacies from various studies.
Table 1: Comparative Efficacy of Bioactive Lipids in Key Cellular Assays
| Bioactive Lipid | Target/Receptor | Assay | Cell Type | Efficacy (EC50/Concentration) | Reference |
| Dioctanoyl-PA (DOPA) | Raf, mTOR, S6K | In vitro kinase assay | N/A | Stimulates activity at 50-100 µM | [1] |
| Lysophosphatidic Acid (LPA) | LPA Receptors (LPA1-6) | ERK 1/2 Activation | LPA3-transfected HEK 293 cells | Potent activation | [2] |
| Intracellular Ca2+ Increase | LPA3-transfected HEK 293 cells | Effective increase | [2] | ||
| Sphingosine-1-Phosphate (S1P) | S1P Receptors (S1P1-5) | S1P1 Receptor Activation | CHO cells | EC50 of 13.8 nM (SEW2871 agonist) | [3] |
| S1P2 Receptor Activation | CHO cells | EC50 of 0.48 µM (CYM-5520 agonist) | [1] | ||
| S1P4 Receptor Activation | CHO cells | EC50 of 56 nM (CYM-50308 agonist) | [1] | ||
| Phosphatidylinositol Phosphates (PIPs) | PI3K, PLC, Akt | PI3K Activation | Varies | Substrate for phosphorylation | [4] |
| PLC Activation | Varies | Substrate for hydrolysis | [4] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Signaling Pathways
The signaling mechanisms of these bioactive lipids are diverse. DOPA-Na, as a form of phosphatidic acid, is thought to primarily act intracellularly by directly binding to and modulating the activity of various effector proteins. In contrast, LPA and S1P exert their effects mainly by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of downstream signaling events. PIPs, on the other hand, function as crucial second messengers within the cell, recruiting and activating a wide array of proteins.
Caption: Simplified signaling pathways of DOPA-Na, LPA, S1P, and PIPs.
Experimental Protocols
To facilitate reproducible and comparative research, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a typical MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of DOPA-Na, LPA, S1P, and a vehicle control in cell culture medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the plate for a period suitable for the cell type and experimental question (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
MAPK/ERK Activation Assay (Western Blot)
This assay is used to determine the phosphorylation status of MAP kinases like ERK1/2, which is a key event in many signaling pathways initiated by bioactive lipids.
Workflow:
Caption: Western blot workflow for assessing MAPK/ERK activation.
Detailed Steps:
-
Cell Culture and Starvation: Grow cells to a suitable confluency and then serum-starve them for several hours to reduce basal signaling.
-
Treatment: Stimulate the cells with different concentrations of DOPA-Na, LPA, S1P, or other compounds for a short period (e.g., 5, 15, 30 minutes).
-
Lysis and Protein Quantification: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a common downstream event following the activation of GPCRs and other signaling pathways.
Workflow:
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Washing: Gently wash the cells to remove any extracellular dye.
-
Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading before adding the bioactive lipid.
-
Stimulation and Recording: Add the desired concentration of DOPA-Na, LPA, S1P, or other agonists to the wells and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
Conclusion
This compound is a valuable tool for dissecting the complex roles of phosphatidic acid in cellular signaling. While it shares some functional outcomes with other bioactive lipids like LPA and S1P, its primary mode of action through direct interaction with intracellular effectors sets it apart from the receptor-mediated mechanisms of LPA and S1P. The provided comparative data and detailed experimental protocols offer a foundation for researchers to further explore the nuanced efficacy and therapeutic potential of DOPA-Na and other bioactive lipids. Future studies employing standardized, head-to-head comparisons will be crucial for a more definitive understanding of their relative potencies and for advancing the development of targeted lipid-based therapeutics.
References
A Researcher's Guide to the Specificity of Dioctanoylphosphatidic Acid (Sodium Salt) as a Research Tool
An Objective Comparison with Alternative Methods for Studying Phosphatidic Acid Signaling
Dioctanoylphosphatidic acid (DOPA) is a synthetic, cell-permeable analog of phosphatidic acid (PA), a critical lipid second messenger involved in a myriad of cellular processes, most notably the activation of the mTOR signaling pathway which governs cell growth and proliferation.[1][2] Its short dioctanoyl (C8) acyl chains are thought to enhance its solubility and ability to be exogenously delivered to cells. However, the specificity and physiological relevance of using a short-chain synthetic analog compared to endogenously generated PA warrant careful consideration.
This guide provides an objective comparison of DOPA with other common research tools used to investigate PA signaling, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate tool for their experimental needs.
Comparative Analysis of Tools for Modulating Phosphatidic Acid Signaling
The primary advantage of DOPA is its direct application to cells to increase intracellular PA levels. However, several other methods exist, each with distinct advantages and disadvantages in terms of specificity, mechanism of action, and potential off-target effects.
| Method | Principle of Action | Advantages | Disadvantages | Primary Application |
| Dioctanoyl-PA (DOPA) | Exogenous addition of a cell-permeable PA analog. | Simple to use; directly increases PA levels. | Short acyl chains may not perfectly mimic endogenous PA species; potential for non-specific membrane effects. | Acute stimulation of PA-dependent pathways like mTOR.[1] |
| Natural PA Precursors (e.g., Soy-PA, Egg-PA) | Exogenous addition of PA derived from natural sources with a mix of acyl chains. | More physiologically relevant acyl chain composition compared to DOPA. | Heterogeneous mixture can lead to variability; lower potency than some synthetic analogs. | Studying mTOR signaling with a more naturalistic PA profile.[1] |
| Phospholipase D (PLD) Overexpression | Increases the activity of the primary enzyme that generates PA from phosphatidylcholine (PC). | Modulates endogenous PA production at its site of synthesis. | Can have broad, pleiotropic effects beyond the pathway of interest; overexpression may not reflect physiological levels. | Investigating the role of the PLD-PA axis in processes like cancer cell survival.[2] |
| PLD Inhibitors (e.g., FIPI, VU0359595) | Pharmacological blockade of PLD activity to prevent PA production. | Allows for temporal control of PA synthesis inhibition. | Potential for off-target effects; specificity can vary between inhibitor types. | Determining the necessity of PLD-derived PA for a specific cellular event.[3] |
| Diacylglycerol Kinase (DGK) Modulators | DGKs phosphorylate diacylglycerol (DAG) to produce a specific pool of PA. | Targets a distinct PA synthesis pathway, allowing for dissection of signaling origins. | The ten DGK isoforms have complex, sometimes redundant roles, making specific targeting difficult.[4] | Delineating the roles of DAG signaling versus PA signaling downstream of PLC activation.[4] |
| Photoswitchable PA Analogs (e.g., AzoPA, dAzoPA) | PA analogs containing azobenzene (B91143) moieties that change conformation (and activity) in response to specific wavelengths of light.[5][6] | High spatiotemporal control over PA signaling activation.[7] | Requires specialized equipment for light delivery; synthesis is complex. | Optically controlling PA-dependent pathways like mTOR and Hippo signaling with high precision.[5][6] |
Quantitative Performance Data
Direct comparisons of different PA modulators on downstream signaling events highlight significant differences in efficacy. The most common readout for PA's mitogenic activity is the phosphorylation of p70S6 Kinase (p70S6K), a downstream target of the mTORC1 complex.
| Stimulant | Cell Type | Assay | Result (Fold Change or % Increase vs. Control) | Reference |
| Soy-derived PA | C2C12 Myoblasts | Western Blot for P-p70-389 | +636% | [1] |
| Egg-derived PA | C2C12 Myoblasts | Western Blot for P-p70-389 | +221% | [1] |
| Soy-derived Lyso-PA | C2C12 Myoblasts | Western Blot for P-p70-389 | Significant stimulation (exact % not specified) | [1] |
| cis-dAzoPA (light-activated) | NIH 3T3 cells | Western Blot for pS6 | Selective activation, mimicking unsaturated PA | [6] |
| trans-dAzoPA (dark-adapted) | NIH 3T3 cells | Western Blot for pS6 | No significant activation | [6] |
This table summarizes data showing that the source and structure of the PA molecule significantly impact its ability to activate mTOR signaling, with soy-derived PA showing markedly higher potency than egg-derived PA in one study.[1]
Visualizing the Mechanism: PA in the mTORC1 Signaling Pathway
Phosphatidic acid is a critical upstream activator of the mTORC1 complex. It is thought to act by binding directly to mTOR, promoting its localization to the lysosome, and stabilizing the complex.[2][3] This activation is a convergence point for signals from growth factors, amino acids, and mechanical stimuli.[1][3]
Caption: The mTORC1 signaling pathway activated by phosphatidic acid.
Experimental Protocols
To assess the interaction of a protein of interest with phosphatidic acid, a common and effective method is the lipid-protein pull-down assay.
Protocol: Biotin-Phospholipid Pull-Down Assay
This protocol describes a method to validate the interaction between a target protein and PA using biotinylated PA analogs and streptavidin-coated beads.[8]
Materials:
-
Purified protein of interest (e.g., His-tagged)
-
Biotinylated DOPA (or other biotinylated phospholipid)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads)
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: TBS with 0.5% (w/v) bovine serum albumin (BSA)
-
Elution Buffer: 1x SDS-PAGE loading buffer
-
Protein LoBind tubes
-
Magnetic separation rack
Workflow:
Caption: Workflow for a biotin-phospholipid pull-down assay.
Procedure:
-
Bead Preparation:
-
Transfer 20 µL of streptavidin magnetic beads to a clean tube.
-
Place the tube on a magnetic rack to collect the beads and discard the supernatant.
-
Wash the beads twice with 500 µL of Wash Buffer.
-
Resuspend the beads in 450 µL of Wash Buffer and keep on ice.[8]
-
-
Protein-Lipid Incubation:
-
Capture of Protein-Lipid Complex:
-
Add the prepared streptavidin beads to the protein-lipid incubation mixture.
-
Incubate for 1-2 hours at 4°C on a rotator to allow the biotin-lipid to bind to the streptavidin beads.[9]
-
-
Washing:
-
Collect the beads using the magnetic rack and save the supernatant (flow-through) for analysis if desired.
-
Wash the beads three to four times with 600 µL of cold Wash Buffer to remove non-specifically bound proteins.[9]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 30-50 µL of 1x SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5 minutes to elute the bound proteins from the beads.[8]
-
-
Analysis:
-
Centrifuge the tube briefly and use the magnetic rack to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel.
-
Perform a Western Blot using an antibody specific to your protein of interest to confirm its interaction with DOPA.
-
Conclusion and Recommendations
The choice of tool to study phosphatidic acid signaling is highly dependent on the specific research question.
-
For rapid, acute activation of PA signaling pathways like mTOR, Dioctanoyl-PA (DOPA) is a straightforward and effective tool. However, researchers must be cognizant that its short-chain structure may not fully recapitulate the function of endogenous, long-chain PA species.
-
When physiological relevance of the acyl chain structure is important, natural source PAs (e.g., Soy-PA) may be a better, albeit more variable, choice.[1]
-
To investigate the role of endogenously synthesized PA, modulating the activity of enzymes like PLD or DGK through overexpression or inhibition is the preferred method. This approach offers greater insight into the regulation of specific PA pools.
-
For experiments demanding the highest level of spatiotemporal control, novel tools like photoswitchable PA analogs represent the cutting edge, allowing for precise optical manipulation of signaling events.[5][6]
Ultimately, a multi-faceted approach is often the most robust. For instance, demonstrating a phenotype by adding exogenous DOPA and then showing its reversal by a PLD inhibitor provides stronger evidence for the specific involvement of the PLD-PA signaling axis. By understanding the specificity and limitations of each tool, researchers can design more precise and insightful experiments.
References
- 1. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidic acid drives mTORC1 lysosomal translocation in the absence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optical Control of Phosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pull-down assays [sigmaaldrich.com]
The Versatility of Dioctanoylphosphatidic Acid Sodium in Cellular Research: A Comparative Guide
For researchers, scientists, and drug development professionals, dioctanoylphosphatidic acid sodium (DOPA SN) presents a significant advantage over other methods for investigating cellular signaling and membrane dynamics. Its unique physicochemical properties, stemming from its short acyl chains, allow for direct and efficient modulation of biological processes that are otherwise challenging to study.
Dioctanoylphosphatidic acid is a synthetic, water-soluble analog of phosphatidic acid (PA), a pivotal lipid second messenger and a key intermediate in the biosynthesis of all glycerophospholipids. In its sodium salt form, DOPA SN offers enhanced solubility and ease of use in aqueous cell culture media. This guide provides a comprehensive comparison of DOPA SN against alternative methods in its two primary applications: inducing membrane fusion and activating cellular signaling pathways, supported by experimental data and detailed protocols.
Key Advantages of this compound (DOPA SN)
The primary advantages of DOPA SN lie in its structure: two short eight-carbon (dioctanoyl) chains. This contrasts with naturally occurring phosphatidic acids, which typically have longer acyl chains (e.g., 16-20 carbons).
-
Enhanced Water Solubility & Cell Permeability: Unlike long-chain PAs, which are highly hydrophobic and difficult to deliver to cells, the short acyl chains of DOPA SN impart greater water solubility. This allows it to be directly added to cell culture media, where it can readily incorporate into the plasma membrane to exert its biological effects. Short-chain fatty acids are known to destabilize and increase the permeability of lipid bilayers, facilitating their entry and integration.[1]
-
Mimicry of a Key Signaling Lipid: DOPA SN faithfully mimics endogenous phosphatidic acid, a cone-shaped lipid that induces negative membrane curvature. This geometry is critical for its roles in both membrane fusion and the recruitment and activation of specific proteins in signaling cascades.[2][3]
-
Direct and Controlled Stimulation: It provides a method for acutely increasing intracellular PA levels, allowing researchers to bypass upstream signaling events and directly study the downstream consequences of PA accumulation. This offers a level of temporal and concentration control not achievable with genetic methods or stimulation of endogenous PA-producing enzymes.
Comparison 1: DOPA SN in Membrane Fusion
Membrane fusion is a fundamental process in drug delivery (e.g., liposome-cell fusion), viral entry, and intracellular trafficking. The fusogenic properties of a lipid are largely determined by its molecular shape. Cone-shaped lipids like phosphatidic acid and phosphatidylethanolamine (B1630911) (PE) promote the formation of non-bilayer intermediates that facilitate the merging of two separate membranes.
Alternative Methods:
-
Cationic Lipids (e.g., DOTAP): 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a widely used cationic lipid that promotes fusion primarily through electrostatic interactions with negatively charged cell membranes.[4] It is often combined with a "helper lipid."
-
Helper Lipids (e.g., DOPE): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a neutral lipid with a small headgroup that also adopts a conical shape, promoting fusogenic, inverted hexagonal phases.[5] It is rarely used alone but is a common component in fusogenic liposome (B1194612) formulations.
-
Polyethylene Glycol (PEG): A polymer that can induce fusion by dehydrating the membrane surface, but its mechanism is non-specific and can be disruptive to cells.
Performance Comparison:
| Method/Lipid Composition | Fusion Efficiency / Key Finding | Mechanism of Action | Primary Advantage | Limitation |
| Dioctanoylphosphatidic Acid (DOPA SN) | Known to promote negative membrane curvature, a key driver of fusion.[2][3] | Induces negative curvature stress due to its conical shape, facilitating membrane merger. | Biomimetic, directly mimics an endogenous fusogenic lipid. | Efficiency can be context-dependent; less driven by strong electrostatic attraction. |
| DOTAP (Cationic Lipid) | Fusion is strongly dependent on the negative charge of the target membrane. | Electrostatic attraction between the positive lipid and negative cell surface. | High efficiency with negatively charged membranes. | Less biomimetic; can be toxic at higher concentrations. |
| DOTAP:DOPE (1:1 molar ratio) | High fusion efficiency (e.g., 87% in one study) with cell membranes.[5] | Combines electrostatic attraction (DOTAP) with curvature stress (DOPE). | Synergistic effect leads to very high fusion rates. | Requires formulation of multi-component liposomes. |
| DOTAP:DOPC (1:1 molar ratio) | Low fusion efficiency (e.g., 7% in the same study), primarily leads to endocytosis.[5] | Electrostatic attraction without significant curvature stress (DOPC is cylindrical). | Can be used to favor cellular uptake via endocytosis rather than direct fusion. | Not suitable for applications requiring direct cytosolic delivery via fusion. |
Comparison 2: DOPA SN in Cellular Signaling Activation
Phosphatidic acid is a critical signaling node, most notably for the activation of the mechanistic Target of Rapamycin (mTOR) , a master regulator of cell growth, proliferation, and metabolism.
Alternative Methods:
-
Amino Acids (e.g., Leucine): A primary physiological activator of mTORC1. Amino acids signal their availability, causing mTORC1 to translocate to the lysosomal surface for activation.[6][7]
-
Growth Factors (e.g., Insulin): Activate the PI3K-Akt pathway, which in turn activates mTOR by inhibiting the TSC1/TSC2 complex.
-
Pharmacological Activators (e.g., Phorbol Esters): Can activate phospholipase D (PLD), an enzyme that produces endogenous PA from phosphatidylcholine.
Performance Comparison:
Exogenously supplied DOPA SN provides a direct route to mTOR activation. Studies show that PA and amino acids activate mTORC1 through distinct, parallel pathways, and their effects can be additive or synergistic.
| Method | Mechanism of mTORC1 Activation | Key Experimental Finding | Advantage | Limitation |
| Dioctanoylphosphatidic Acid (DOPA SN) | 1. Direct binding to the FRB domain of mTOR. 2. Conversion to Lysophosphatidic Acid (LPA) and activation of the Ras-ERK pathway. | Addition of PA to amino acid-deprived cells leads to synergistic mTORC1 activation when combined with amino acids. | Direct, bypasses upstream pathways for targeted study of PA's role. | The dual mechanism (direct vs. LPA-mediated) can complicate interpretation. |
| Amino Acids (Leucine) | Signals nutrient availability, promoting Rag GTPase-dependent translocation of mTORC1 to the lysosome.[7] | Activation peaks within ~5 minutes of stimulation. | Physiologically relevant stimulus for studying nutrient sensing. | Activates a broad network, not just mTORC1 in isolation. |
| Growth Factors (Insulin) | Activates the PI3K/Akt pathway, leading to Rheb GTPase activation of mTORC1 at the lysosome. | Potent activator of the entire growth signaling cascade. | Mimics hormonal control of cell growth. | Effects are broad and not specific to the mTOR pathway. |
| PLD Stimulation | Increases the production of endogenous, long-chain PA. | Allows study of endogenously generated PA. | Physiologically relevant source of PA. | Less direct control over PA levels and species compared to exogenous DOPA SN. |
Experimental Protocols & Methodologies
Protocol 1: Liposome Fusion FRET Assay
This protocol describes a common method to quantify the fusion efficiency between liposomes (e.g., containing DOPA SN) and a target membrane (e.g., other liposomes or cells) based on lipid mixing.
Principle: Donor liposomes are co-labeled with a FRET pair of fluorescent lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor). When these fluorophores are in close proximity within the same membrane, excitation of the donor (NBD) results in energy transfer to the acceptor (Rhodamine), which then emits light. Upon fusion with an unlabeled acceptor liposome, the fluorescent probes are diluted into the larger membrane area. This increases the distance between them, decreasing FRET efficiency and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.
Materials:
-
This compound (DOPA SN)
-
Other lipids as required (e.g., POPC for acceptor liposomes)
-
NBD-PE (1-oleoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphoethanolamine)
-
Rhodamine-PE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Liposome extruder with 100 nm polycarbonate membranes
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
In a glass vial, mix the desired lipids in chloroform. For donor liposomes, include 0.5-1 mol% of both NBD-PE and Rhodamine-PE.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with HEPES buffer by vortexing vigorously, creating multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form large unilamellar vesicles (LUVs).
-
-
Fusion Assay:
-
In a fluorometer cuvette, add unlabeled acceptor liposomes (or cells) suspended in HEPES buffer.
-
Place the cuvette in the fluorometer and begin recording the fluorescence of the donor (NBD, Excitation: ~460 nm, Emission: ~535 nm).
-
Inject the labeled donor liposomes into the cuvette (typically at a 1:9 or 1:10 donor:acceptor lipid ratio) and mix gently.
-
Monitor the change in NBD fluorescence over time. An increase in fluorescence indicates lipid mixing and fusion.
-
-
Data Analysis:
-
To normalize the data, determine the 100% fusion value by adding a detergent (e.g., Triton X-100) to the liposome mixture at the end of the experiment to completely disrupt the vesicles and achieve maximum probe dilution.
-
The percent fusion is calculated as: F(t) = (I(t) - I₀) / (I_max - I₀) * 100, where I(t) is the fluorescence at time t, I₀ is the initial fluorescence, and I_max is the fluorescence after adding detergent.
-
Protocol 2: mTORC1 Activation Assay in Cell Culture
This protocol outlines the steps to stimulate cultured cells (e.g., HEK293) with DOPA SN and assess mTORC1 activation by immunoblotting for the phosphorylation of its downstream target, S6K1.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
Amino acid-free medium (optional, for studying synergy)
-
This compound (DOPA SN) stock solution (e.g., 10 mM in water or PBS)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p70 S6 Kinase (Thr389) and anti-total-p70 S6 Kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Starvation:
-
Plate HEK293 cells and grow to 70-80% confluency.
-
To reduce basal mTORC1 activity, starve the cells by replacing the complete medium with serum-free medium for 4-6 hours. For experiments comparing with amino acid stimulation, use an amino acid-free medium for the final 1-2 hours of starvation.
-
-
Stimulation:
-
Prepare working solutions of DOPA SN in the appropriate starvation medium.
-
Add DOPA SN directly to the starved cells to a final concentration of 50-100 µM. Include a vehicle-only control (e.g., water or PBS).
-
For positive controls, stimulate separate wells with 10% serum or a complete amino acid mixture.
-
Incubate for the desired time period (e.g., 30 minutes to 2 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoblotting:
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6K1 (Thr389) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the chemiluminescence substrate, and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total S6K1 to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The level of mTORC1 activation is represented by the ratio of phospho-S6K1 to total S6K1.
-
Visualizing the Mechanisms: Signaling and Workflows
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
Caption: mTORC1 activation pathways by exogenous DOPA SN.
Caption: Experimental workflow for a FRET-based liposome fusion assay.
Caption: The relationship between DOPA SN's structure and its experimental advantages.
References
- 1. Effect of fatty acids on the permeability barrier of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane Fusion Biophysical Analysis of Fusogenic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of mTORC1 activation in response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dioctanoylphosphatidic acid sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dioctanoylphosphatidic acid sodium. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times. Goggles with indirect vents are preferred for handling liquids.[1] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[1][2] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[2] For extended contact or handling of solutions, consider double-gloving or using chemical-resistant gloves. |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect clothing and skin from potential splashes and spills.[1][2] Fire-resistant lab coats are recommended if working with flammable solvents.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder form to prevent inhalation of dust particles.[3] The type of respirator depends on the potential concentration and toxicity. |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from dropped objects or spills.[1] |
Operational Plan: From Receipt to Disposal
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Label the container with the date of receipt and opening.[4][6]
2. Handling and Preparation of Solutions:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to minimize inhalation risks.[3][7]
-
Before use, carefully read the product label and any available safety information.[6]
-
To avoid generating dust, handle the powder gently.
-
When preparing solutions, slowly add the powder to the solvent to prevent splashing.
-
Use appropriate, clean glassware and tools.
3. In Case of a Spill:
-
Personal Safety: Ensure you are wearing the appropriate PPE before attempting to clean up a spill.[8]
-
Confine the Spill: Prevent the spill from spreading.
-
Cleanup: For small powder spills, carefully scoop or wipe up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand or earth) and place in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report any significant spills to the laboratory supervisor or safety officer.[6]
4. Disposal Plan:
-
All waste materials, including empty containers, contaminated gloves, and spill cleanup materials, should be collected in a sealed, properly labeled container for hazardous waste.[3]
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[3][6] Do not pour down the drain.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. fishersci.com [fishersci.com]
- 6. shahandassociates.co.in [shahandassociates.co.in]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
